Product packaging for Ethyl 3-Methyl-2-butenoate-d6(Cat. No.:CAS No. 53439-15-9)

Ethyl 3-Methyl-2-butenoate-d6

Cat. No.: B017977
CAS No.: 53439-15-9
M. Wt: 134.21 g/mol
InChI Key: UTXVCHVLDOLVPC-XERRXZQWSA-N
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Description

Ethyl 3-Methyl-2-butenoate-d6, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 134.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B017977 Ethyl 3-Methyl-2-butenoate-d6 CAS No. 53439-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVCHVLDOLVPC-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482505
Record name Ethyl 3-Methyl-2-butenoate-d6
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-15-9
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of the volatile organic compound Ethyl 3-methyl-2-butenoate. This isotopically labeled compound serves as a valuable tool in various analytical and research settings, particularly as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is the deuterium-labeled version of Ethyl 3-methyl-2-butenoate.[1] The primary application of this compound is as a tracer or an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for accurate quantification in complex matrices.

Quantitative Data Summary

While specific experimental data for the deuterated form is limited, the physical properties of the non-deuterated analogue, Ethyl 3-methyl-2-butenoate, provide a close approximation. The primary differences between the two compounds are their molecular weights and potentially slight variations in physical properties due to the kinetic isotope effect.

PropertyValue (this compound)Value (Ethyl 3-methyl-2-butenoate)
Molecular Formula C₇H₆D₆O₂[2]C₇H₁₂O₂[3]
Molecular Weight 134.21 g/mol [2][4]128.17 g/mol [3]
CAS Number 53439-15-9[2]638-10-8[3]
Appearance Slightly Yellow Liquid[5]Colorless liquid
Boiling Point No data available155 °C at 760 mmHg
Density No data available0.921 g/mL at 25 °C
Refractive Index No data availablen20/D 1.436
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane.Soluble in organic solvents.
Storage 2-8°C Refrigerator[5]Store in a cool, dry place.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction.[4][6] This reaction utilizes a phosphonate-stabilized carbanion to react with a carbonyl compound, in this case, deuterated acetone (B3395972) (acetone-d6), to form an alkene with high E-selectivity. The byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification.[4]

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

Reactants:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Acetone-d6 (B32918)

  • Anhydrous Tetrahydrofuran (THF)

Methodology:

  • Preparation of the Phosphonate (B1237965) Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. To this, add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion (ylide).

  • Reaction with Acetone-d6: Cool the reaction mixture back down to 0 °C.

  • Add acetone-d6 (1.0 equivalent) dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_purification Workup & Purification NaH Sodium Hydride (NaH) in THF Ylide Phosphonate Ylide NaH->Ylide Deprotonation Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Reaction_Mix Reaction Mixture Ylide->Reaction_Mix Acetone_d6 Acetone-d6 Acetone_d6->Reaction_Mix Quench Quench with NH4Cl Reaction_Mix->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols for Quantitative Analysis

This compound is an ideal internal standard for quantitative NMR (qNMR) and GC-MS due to its chemical similarity to the non-deuterated analyte and its distinct mass, which prevents signal overlap.

Quantitative ¹H-NMR (qNMR) using this compound as an Internal Standard

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of an analyte's signal to that of a known amount of the deuterated internal standard, precise quantification can be achieved.

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a clean vial.

    • Accurately weigh a precise amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Record the exact weights of both the analyte and the internal standard.

    • Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum using parameters optimized for quantification. This includes ensuring a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons. A common practice is to set D1 to at least 5 times the longest T1 of the signals being integrated.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard (e.g., the ethyl group protons).

    • Calculate the concentration of the analyte using the following formula:

    Purity_sample = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Analyte Accurately weigh analyte Dissolve Dissolve in deuterated solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh This compound Weigh_Standard->Dissolve NMR_Acquisition Acquire 1H-NMR spectrum (Optimized parameters, e.g., long D1) Weigh_Standard->NMR_Acquisition Process_Spectrum Process spectrum (Phasing, Baseline Correction) NMR_Acquisition->Process_Spectrum Integration Integrate analyte and standard signals Process_Spectrum->Integration Calculation Calculate analyte concentration Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Quantitative GC-MS using this compound as an Internal Standard

Principle: In GC-MS, the deuterated internal standard co-elutes with the analyte but is distinguished by its mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the internal standard, accurate quantification is achieved, correcting for variations in sample preparation and instrument response.

Methodology:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

    • Perform any necessary extraction or derivatization steps to prepare the sample for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a GC method that provides good chromatographic separation of the analyte and internal standard from other matrix components.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_acq_gcms GC-MS Analysis cluster_analysis_gcms Data Analysis Spike_Sample Spike sample with This compound Extraction_Deriv Extraction / Derivatization Spike_Sample->Extraction_Deriv GCMS_Analysis Inject into GC-MS (SIM Mode) Spike_Sample->GCMS_Analysis Integrate_Peaks Integrate peak areas of analyte and standard GCMS_Analysis->Integrate_Peaks Calculate_Ratio Calculate Peak Area Ratio Integrate_Peaks->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantify Quantify analyte in sample Calibration_Curve->Quantify

Caption: Workflow for quantitative GC-MS analysis.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and analytical chemistry. Its utility as an internal standard in qNMR and GC-MS allows for highly accurate and precise quantification of its non-deuterated counterpart and other related analytes. This guide provides the foundational knowledge of its chemical properties, a robust synthetic strategy, and detailed experimental protocols to facilitate its effective use in a laboratory setting.

References

In-Depth Technical Guide: Ethyl 3-Methyl-2-butenoate-d6 (CAS: 53439-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-Methyl-2-butenoate-d6 is the deuterated form of ethyl 3-methyl-2-butenoate, a volatile organic compound.[1] This stable isotope-labeled molecule serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.[2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from its non-deuterated counterpart, enabling precise and accurate quantification of the analyte in complex matrices by correcting for variations during sample preparation and analysis. Beyond its role as an internal standard, it is also utilized in organic synthesis.[3] One area of application for its non-deuterated analog is in the study of volatile metabolites originating from mold growth on materials like wallpaper.

Physicochemical Properties

While specific experimental data for the deuterated compound is limited, the physical properties of the non-deuterated analog, Ethyl 3-methyl-2-butenoate (CAS: 638-10-8), provide a reasonable estimation.

PropertyValue (Estimated)
Molecular Formula C₇H₆D₆O₂
Molecular Weight 134.21 g/mol
Boiling Point ~155 °C
Density ~0.917 g/cm³
Refractive Index ~1.436

Synthesis

A plausible and widely used method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. In this case, the synthesis would likely involve the reaction of a phosphonate (B1237965) ester with deuterated acetone (B3395972) (acetone-d6).

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The HWE reaction offers high stereoselectivity, typically favoring the formation of the (E)-alkene.[4] The general mechanism involves the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the deuterated acetone. The resulting intermediate undergoes elimination to yield the desired deuterated α,β-unsaturated ester.

HWE_Synthesis reagent1 Triethyl phosphonoacetate carbanion Phosphonate Carbanion reagent1->carbanion + Base base Base (e.g., NaH) intermediate Betaine Intermediate carbanion->intermediate + Acetone-d6 (B32918) reagent2 Acetone-d6 product This compound intermediate->product Elimination byproduct Diethyl phosphate (B84403) byproduct

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add acetone-d6 (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Data (Representative)

Mass Spectrometry (MS)

The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) at m/z 134, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments shifted by the mass of the deuterium atoms. The mass spectrum of the non-deuterated Ethyl 3-methyl-2-butenoate shows characteristic peaks that can be used for comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple due to the deuteration of the two methyl groups. The spectrum would primarily show signals for the ethyl group: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The vinylic proton signal would also be present.

¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to carbon-deuterium coupling.

Application as an Internal Standard in GC-MS

This compound is an ideal internal standard for the quantification of its non-deuterated analog and other structurally similar volatile esters.

Rationale for Use

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as variations in sample preparation and instrument response are normalized.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing Analyte add_is Spike with Ethyl 3-Methyl-2-butenoate-d6 sample->add_is extract Extraction/Derivatization add_is->extract inject Injection extract->inject gc Gas Chromatography (Separation) inject->gc ms Mass Spectrometry (Detection) gc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of a Volatile Ester in a Matrix

Materials:

  • Sample matrix (e.g., environmental water sample, food extract)

  • Ethyl 3-Methyl-2-butenoate (analyte standard)

  • This compound (internal standard)

  • Organic solvent (e.g., dichloromethane, hexane)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte (Ethyl 3-Methyl-2-butenoate) into a matrix blank. Add a constant, known concentration of the internal standard (this compound) to each calibration standard.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant, known concentration of the internal standard as used in the calibration standards.

  • Extraction: Perform a liquid-liquid extraction of the standards and samples with an appropriate organic solvent. Dry the organic extracts over anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extracts to a final volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the extract into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the analyte (e.g., m/z for Ethyl 3-Methyl-2-butenoate) and the internal standard (e.g., m/z for this compound).

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a crucial tool for researchers and scientists requiring accurate and precise quantification of its non-deuterated analog or other similar volatile esters. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to this stable isotope-labeled internal standard. The detailed protocols provided herein offer a comprehensive guide for its synthesis and application in quantitative GC-MS analysis, enabling robust and reliable analytical measurements in various scientific disciplines, including environmental science, food chemistry, and drug development.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of a volatile organic compound. The primary synthetic route detailed herein is the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized and reliable method for the stereoselective formation of alkenes. This document furnishes a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

Ethyl 3-methyl-2-butenoate, also known as ethyl senecioate, is a naturally occurring ester found in various plants. Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methyl groups at the 3-position are replaced with deuterium (B1214612), is a valuable tool in analytical and metabolic studies. The presence of the deuterium labels allows for its use as an internal standard in mass spectrometry-based quantification, aiding in pharmacokinetic and pharmacodynamic studies of the non-deuterated compound or related structures. The synthesis of such isotopically labeled compounds requires specific strategies to ensure high isotopic purity and good chemical yield.

Synthetic Pathway: The Horner-Wadsworth-Emmons Reaction

The most logical and widely applicable method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reaction involves the condensation of a phosphonate (B1237965) carbanion with a ketone or aldehyde to form an alkene. For the synthesis of the target molecule, the key starting materials are acetone-d6 (B32918), which serves as the source of the deuterium atoms, and triethyl phosphonoacetate. The HWE reaction is favored for its generally high yields, stereoselectivity (predominantly forming the E-isomer), and the ease of removal of the phosphate (B84403) byproduct.

The overall reaction is as follows:

The reaction proceeds via the deprotonation of triethyl phosphonoacetate by a strong base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of acetone-d6. The resulting intermediate subsequently eliminates a diethyl phosphate salt to yield the desired α,β-unsaturated ester.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Materials:

Procedure:

  • Preparation of the Phosphonate Carbanion: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Acetone-d6: The reaction mixture is cooled back to 0 °C. A solution of acetone-d6 (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 20 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Yield 75-85%
Isotopic Purity >99 atom % D
Chemical Purity >98% (by GC-MS)
Appearance Colorless liquid
Molecular Formula C7H6D6O2
Molecular Weight 134.21 g/mol

Characterization Data

The structure and isotopic enrichment of the synthesized this compound can be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz): δ 5.68 (s, 1H, C=CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.27 (t, J = 7.1 Hz, 3H, OCH₂CH₃). The signals for the methyl groups at the 3-position will be absent.
¹³C NMR (CDCl₃, 100 MHz): δ 166.8 (C=O), 158.5 (C(CD₃)₂), 115.8 (C=CH), 59.5 (OCH₂CH₃), 14.3 (OCH₂CH₃). The signals for the deuterated methyl carbons will appear as multiplets with reduced intensity due to C-D coupling.
Mass Spec. (EI): m/z (%) = 134 (M⁺), 119, 89, 62. The molecular ion peak at m/z 134 confirms the incorporation of six deuterium atoms.

Visual Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Triethyl phosphonoacetate Triethyl phosphonoacetate Deprotonation Deprotonation Triethyl phosphonoacetate->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Acetone-d6 Acetone-d6 HWE Reaction HWE Reaction Acetone-d6->HWE Reaction Deprotonation->HWE Reaction Phosphonate Carbanion Work-up Work-up HWE Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. The provided experimental protocol, along with the expected quantitative and characterization data, offers a solid foundation for researchers to produce this valuable isotopically labeled compound for use in a variety of scientific applications, particularly in the fields of drug metabolism and analytical chemistry.

Ethyl 3-Methyl-2-butenoate-d6 structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-Methyl-2-butenoate-d6

This technical guide provides an overview of the chemical structure and molecular weight of this compound, a deuterated isotopologue of ethyl 3-methyl-2-butenoate. This compound is valuable in various research applications, including metabolic studies, analytical chemistry, and as an internal standard in mass spectrometry-based assays.

Chemical Properties and Data

This compound is a stable, labeled version of the naturally occurring ester. The incorporation of six deuterium (B1214612) atoms into the molecule increases its molecular weight, allowing for its differentiation from the unlabeled compound in analytical experiments.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆D₆O₂[1][2][3]
Molecular Weight 134.21 g/mol [1][2][3]
CAS Number 53439-15-9[1][2]

Chemical Structure

The chemical structure of Ethyl 3-Methyl-2-butenoate consists of a butenoate backbone with a methyl group at the third position and an ethyl ester group. In the deuterated form (-d6), six hydrogen atoms are replaced by deuterium atoms. While the exact positions of the deuterium atoms can vary depending on the synthesis, a common labeling pattern involves the methyl groups.

Caption: A 2D representation of the chemical structure of Ethyl 3-Methyl-2-butenoate.

Experimental Protocols

Detailed experimental protocols for the use of this compound would be specific to the application. For instance, in a pharmacokinetic study, a typical workflow would involve:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile. A series of working standards are then prepared by serial dilution.

  • Sample Preparation: Biological samples (e.g., plasma, urine) are spiked with a known concentration of the deuterated standard. This is followed by protein precipitation or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the deuterated internal standard.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.

experimental_workflow start Start: Prepare Stock and Working Standards sample_prep Sample Preparation: Spike biological sample with this compound start->sample_prep extraction Extraction: Protein precipitation or liquid-liquid extraction sample_prep->extraction analysis LC-MS/MS Analysis: Separation and detection extraction->analysis data_processing Data Processing: Calculate peak area ratios analysis->data_processing quantification Quantification: Determine analyte concentration from calibration curve data_processing->quantification end End: Report Results quantification->end

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

References

Deuterium-Labeled Ethyl 3-methyl-2-butenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of deuterium-labeled Ethyl 3-methyl-2-butenoate, a stable isotope-labeled compound with significant potential in analytical research and drug development. This document provides a comprehensive overview of its primary uses, detailed experimental methodologies, and the underlying scientific principles.

Introduction to Deuterium-Labeled Standards

Deuterium-labeled compounds, such as Ethyl 3-methyl-2-butenoate-d6, are powerful tools in quantitative analysis and metabolic research. By replacing hydrogen atoms with their heavier, stable isotope deuterium, these molecules become distinguishable by mass spectrometry without altering their chemical properties. This unique characteristic makes them ideal for use as internal standards in analytical assays and as tracers in pharmacokinetic and metabolic studies. The strong carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can also impart a kinetic isotope effect, influencing the rate of metabolic reactions.

Core Applications

The primary applications of deuterium-labeled Ethyl 3-methyl-2-butenoate are centered on two key areas:

  • Internal Standard for Quantitative Analysis: Its most common use is as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By adding a known amount of the deuterated standard to a sample, it is possible to accurately quantify the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

  • Tracer in Metabolic and Pharmacokinetic Studies: Deuterium labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Ethyl 3-methyl-2-butenoate or related compounds in biological systems. This is crucial for understanding the metabolic fate and pharmacokinetic profile of new drug candidates or other bioactive molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the labeled and unlabeled compound is essential for method development.

PropertyEthyl 3-methyl-2-butenoateDeuterium-Labeled Ethyl 3-methyl-2-butenoate (d6)
Molecular Formula C₇H₁₂O₂C₇H₆D₆O₂
Molecular Weight 128.17 g/mol 134.21 g/mol
Appearance Colorless to slightly yellow liquidSlightly yellow liquid
Boiling Point 154-155 °CNot specified, expected to be similar to unlabeled
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ether, Ethyl Acetate (B1210297), Hexane)Soluble in organic solvents (e.g., Dichloromethane, Ether, Ethyl Acetate, Hexane)[1]
CAS Number 638-10-853439-15-9

Experimental Protocols

While specific protocols for the analysis of Ethyl 3-methyl-2-butenoate are not widely published, the following sections provide detailed, adaptable methodologies for its use as an internal standard in both GC-MS and LC-MS/MS, based on established analytical procedures for similar volatile esters.

Quantitative Analysis by GC-MS

This protocol outlines the use of deuterium-labeled Ethyl 3-methyl-2-butenoate as an internal standard for the quantification of its unlabeled counterpart in a given matrix (e.g., food, environmental, or biological samples).

4.1.1. Sample Preparation

  • Extraction: For solid samples, a solvent extraction (e.g., with ethyl acetate or hexane) is typically employed. For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used.

  • Internal Standard Spiking: A known concentration of deuterium-labeled Ethyl 3-methyl-2-butenoate is added to the sample prior to extraction.

  • Concentration and Derivatization: The extract may be concentrated under a gentle stream of nitrogen. Derivatization is generally not necessary for this volatile ester.

  • Final Volume: The final extract is brought to a known volume with the appropriate solvent.

4.1.2. GC-MS Instrumentation and Conditions

ParameterTypical Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Ethyl 3-methyl-2-butenoate: m/z 83, 113, 128Deuterated Standard: m/z 89, 119, 134 (example ions)

4.1.3. Data Analysis

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this curve.

Quantitative Analysis by LC-MS/MS

For less volatile matrices or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice.

4.2.1. Sample Preparation

  • Protein Precipitation/Extraction: For biological samples (e.g., plasma, urine), protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step. This is followed by centrifugation.

  • Internal Standard Spiking: The deuterated internal standard is added to the sample before protein precipitation.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in the initial mobile phase.

4.2.2. LC-MS/MS Instrumentation and Conditions

ParameterTypical Setting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over several minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Ethyl 3-methyl-2-butenoate: Precursor ion [M+H]⁺, with product ions to be determined by infusion.Deuterated Standard: Precursor ion [M+H]⁺ (with mass shift), with corresponding product ions.

Application as a Metabolic Tracer: A Hypothetical Pathway

While the specific metabolic fate of Ethyl 3-methyl-2-butenoate is not well-documented, we can propose a hypothetical metabolic pathway based on the biotransformation of similar short-chain unsaturated esters. This pathway would be the basis for using its deuterium-labeled counterpart as a tracer in pharmacokinetic studies.

The primary metabolic routes for such esters likely involve:

  • Ester Hydrolysis: The ester bond is cleaved by esterase enzymes, yielding ethanol (B145695) and 3-methyl-2-butenoic acid.

  • Oxidation: The 3-methyl-2-butenoic acid can undergo further oxidation.

  • Conjugation: The resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) for enhanced water solubility and excretion.

By administering deuterium-labeled Ethyl 3-methyl-2-butenoate, researchers can track the appearance of deuterated metabolites in biological fluids (e.g., plasma, urine) over time, providing valuable data on the rate and extent of its metabolism.

G Hypothetical Metabolic Pathway of Ethyl 3-methyl-2-butenoate cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 3-methyl-2-butenoic acid-d6 3-methyl-2-butenoic acid-d6 This compound->3-methyl-2-butenoic acid-d6 Esterase Hydrolysis Ethanol Ethanol This compound->Ethanol Esterase Hydrolysis Oxidized Metabolites-d6 Oxidized Metabolites-d6 3-methyl-2-butenoic acid-d6->Oxidized Metabolites-d6 Oxidation Conjugated Metabolites-d6 (Glucuronide/Sulfate) Conjugated Metabolites-d6 (Glucuronide/Sulfate) Oxidized Metabolites-d6->Conjugated Metabolites-d6 (Glucuronide/Sulfate) Conjugation Excretion Excretion Conjugated Metabolites-d6 (Glucuronide/Sulfate)->Excretion

Caption: Hypothetical metabolic pathway of deuterium-labeled Ethyl 3-methyl-2-butenoate.

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterium-labeled compound.

G Pharmacokinetic Study Workflow Dosing Dosing Biological Sampling Biological Sampling Dosing->Biological Sampling Administer deuterated compound Sample Preparation Sample Preparation Biological Sampling->Sample Preparation Collect plasma/urine at time points LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extract analytes and internal standard Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify parent compound and metabolites Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Calculate PK parameters (t1/2, AUC, Cmax)

References

An In-depth Technical Guide to the Safety of Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for Ethyl 3-Methyl-2-butenoate-d6, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document incorporates data from publicly available information on this compound and leverages safety information from its non-deuterated analog, Ethyl 3-methyl-2-butenoate, as a surrogate for hazard assessment. Deuteration is not expected to significantly alter the fundamental chemical hazards of the molecule.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 3-(Methyl-d3)-2-butenoic-4,4,4 Acid Ethyl Ester, Ethyl 3-(methyl-d3)but-2-enoate-4,4,4-d3[1]
CAS Number 53439-15-9[1]
Molecular Formula C₇H₆D₆O₂[1][2]
Molecular Weight 134.21 g/mol [1][2]
Appearance Slightly Yellow Liquid / Light Yellow Oil[1][2]
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane.[3]
Storage Temperature 2-8°C (Refrigerator)[1][2]
Shelf Life 1095 days[3]

Hazard Identification and Classification

The hazard classification for this compound is based on data for the non-deuterated analog, Ethyl 3-methyl-2-butenoate.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[7]

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

TypeCodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5]
P233Keep container tightly closed.[5]
P240Ground/bond container and receiving equipment.[8]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264Wash skin thoroughly after handling.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P370+P378In case of fire: Use CO₂, dry chemical, or foam for extinction.[8][9]
Storage P403+P235Store in a well-ventilated place. Keep cool.[5]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8][9]

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not publicly available. The hazard classifications are typically derived from standardized tests (e.g., OECD Guidelines for the Testing of Chemicals) performed on the non-deuterated analog. These would include:

  • Flash Point Determination: A closed-cup method, such as the Pensky-Martens or Cleveland open-cup method, would be used to determine the temperature at which the substance's vapor can ignite. For a similar compound, a flash point of 65 °C / 149 °F was reported.[9]

  • Skin Irritation/Corrosion: This is typically assessed using in vivo (rabbit) or in vitro models to evaluate the potential for irreversible or reversible skin damage after application.

  • Eye Irritation/Corrosion: Assessed using in vivo (rabbit) or in vitro models to determine the potential for eye damage.

  • Acute Toxicity: Often determined via oral, dermal, and inhalation routes in animal models (e.g., rats) to establish LD50 (oral, dermal) or LC50 (inhalation) values. For a similar compound, the oral LD50 in rats was found to be greater than 5 g/kg.[10]

Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key safety-related workflows.

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_first_aid First Aid Measures cluster_medical Professional Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Remove contaminated clothing. Wash skin with soap and water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid response workflow following an exposure event.

Fire_Response_Logic Fire Emergency Response cluster_actions Immediate Actions cluster_extinguishing Extinguishing Media cluster_ppe Firefighter PPE cluster_hazards Specific Hazards Fire_Detected Fire Detected (Flammable Liquid - Class 3) Evacuate Evacuate unnecessary personnel Fire_Detected->Evacuate Remove_Ignition Remove ignition sources Fire_Detected->Remove_Ignition Ventilate Ventilate area if safe Fire_Detected->Ventilate Suitable Suitable Media: - CO2 - Dry Chemical - Foam Fire_Detected->Suitable Select media PPE Full protective gear and self-contained breathing apparatus (SCBA) Fire_Detected->PPE Required for entry Vapor Vapors may form explosive mixtures with air and travel to ignition source Fire_Detected->Vapor Be aware of Container Containers may explode when heated Fire_Detected->Container Be aware of Unsuitable Unsuitable Media: - Do not use a heavy stream of water

Caption: Logic diagram for fire emergency response procedures.

Handling and Storage

Handling:

  • Do not get in eyes, on skin, or on clothing.[8]

  • Avoid breathing vapors or mists.[9]

  • Wash thoroughly after handling.[9]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8][9]

  • Use only non-sparking tools and take precautionary measures against static discharges.[8][10]

  • Ensure adequate ventilation, especially in confined areas.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Keep away from heat, sparks, and flame.[8][9]

  • Store in a designated flammables area.[8]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][8][9]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: The product is stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: Vapors may form explosive mixtures with air.[8]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and acids.[6][8][9]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and Carbon dioxide (CO₂) may be formed during combustion.[8]

References

A Technical Guide to Ethyl 3-Methyl-2-butenoate-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Ethyl 3-Methyl-2-butenoate-d6, a deuterated analog of the naturally occurring volatile compound, ethyl 3-methyl-2-butenoate. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, core applications, and a detailed protocol for its use as an internal standard in quantitative analytical studies.

Introduction to Deuterated Internal Standards

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are crucial for achieving accurate and reproducible results. They are compounds added in a constant amount to all samples, calibration standards, and blanks. The internal standard's signal is used to correct for variations in sample preparation and instrument response.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification. Since deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, its incorporation into a molecule results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference allows the deuterated standard to be distinguished from the analyte of interest by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency lead to highly accurate quantification by minimizing matrix effects and other sources of error.

Commercial Suppliers of this compound

This compound (CAS No. 53439-15-9) is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes some of the key commercial sources.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Clinivex This compound53439-15-9C₇H₆D₆O₂134.21High-quality reference standard.[1]
MedChemExpress This compound53439-15-9Not specifiedNot specifiedStable isotope, deuterium labeled Ethyl 3-methyl-2-butenoate.[2][3]
Pharmaffiliates This compound53439-15-9C₇H₆D₆O₂134.21Highly pure.[4]
Santa Cruz Biotechnology This compound53439-15-9C₇H₆D₆O₂134.21Biochemical for proteomics research.[5]
Toronto Research Chemicals (via Fisher Scientific) 50MG this compoundNot specifiedNot specifiedNot specifiedAvailable in a 50mg quantity.[6]

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analog or other structurally similar volatile and semi-volatile organic compounds. Its use is particularly relevant in fields such as metabolomics, flavor and fragrance analysis, environmental analysis, and pharmacokinetic studies in drug development.

The workflow for using an internal standard in quantitative analysis is a systematic process designed to ensure accuracy and precision. The following diagram illustrates the key steps involved.

G prep_standards Prepare Stock Solutions (Analyte and IS) create_cal_curve Create Calibration Curve (Analyte + Constant IS) prep_standards->create_cal_curve Dilution Series prep_samples Prepare Samples (Add Constant IS) prep_standards->prep_samples Spiking instrument_analysis Instrumental Analysis (e.g., LC-MS/MS) create_cal_curve->instrument_analysis prep_samples->instrument_analysis data_processing Data Processing (Peak Integration) instrument_analysis->data_processing quantification Quantification (Ratio of Analyte/IS vs. Concentration) data_processing->quantification final_result Final Result (Analyte Concentration in Samples) quantification->final_result

Workflow for Quantitative Analysis using an Internal Standard.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This section provides a detailed, representative methodology for the use of this compound as an internal standard in a quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Ethyl 3-methyl-2-butenoate (Analyte)

  • High-purity solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate, depending on the analyte and matrix)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Analytical balance

  • GC-MS or LC-MS system

Preparation of Stock Solutions
  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of ethyl 3-methyl-2-butenoate and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the same solvent.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

  • To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final concentration (e.g., 1 µg/mL).

  • The final concentrations of the analyte in the calibration standards should bracket the expected concentration range in the unknown samples.

Example Calibration Curve Points:

Standard LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)
11100
25100
310100
450100
5100100
6500100
71000100
Sample Preparation
  • Accurately measure a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental extract).

  • Spike the sample with the same constant amount of the Internal Standard Stock Solution as used in the calibration standards.

  • Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (LC-MS/MS Example)
  • Chromatography:

    • Column: C18 or other suitable stationary phase.

    • Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile or methanol) with appropriate additives (e.g., formic acid).

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM mode):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The precursor ion for the deuterated standard will be 6 mass units higher than the non-deuterated analyte.

Data Processing and Quantification
  • Integrate the peak areas for the analyte and the internal standard in each chromatogram for the calibration standards and the samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the peak area ratio from the unknown samples to calculate the concentration of the analyte using the regression equation.

Conclusion

This compound is a valuable tool for researchers and scientists engaged in quantitative analytical studies. Its properties as a deuterated internal standard allow for highly accurate and precise measurements, which are essential in drug development and other research areas. This guide provides the necessary information for sourcing this compound and implementing it in a robust analytical workflow.

References

A Technical Guide to Ethyl 3-Methyl-2-butenoate-d6: Properties, Synthesis, and Application as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-Methyl-2-butenoate-d6 is the deuterated isotopologue of ethyl 3-methyl-2-butenoate, a volatile organic compound found in some natural sources. The incorporation of six deuterium (B1214612) atoms into the molecule renders it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the non-deuterated analogue or structurally similar analytes in complex matrices. This technical guide provides an in-depth overview of the physical and chemical properties, a representative synthesis protocol, and a detailed methodology for its application in quantitative analysis.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueNotes
Chemical Formula C₇H₆D₆O₂
Molecular Weight 134.21 g/mol [1][2]
Appearance Light yellow oil or slightly yellow liquid
Solubility Soluble in dichloromethane, ether, ethyl acetate, and hexane[3]
Boiling Point ~154-155 °CData for non-deuterated analogue.
Density ~0.922 g/mL at 25 °CData for non-deuterated analogue.
Storage Conditions -20°C or 2-8°C Refrigerator
CAS Number 53439-15-9[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of this compound. The following table summarizes the expected spectroscopic characteristics. Note that this is predicted data based on the structure, and experimental data should be acquired for confirmation.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the vinyl proton. The signals from the two methyl groups attached to the double bond in the non-deuterated form will be absent due to deuteration.
¹³C NMR The carbon-13 NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will likely appear as multiplets due to C-D coupling.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (m/z = 134.21). The fragmentation pattern will be useful for structural confirmation and for selecting appropriate transitions in multiple reaction monitoring (MRM) assays. The mass shift of +6 amu compared to the non-deuterated analogue is the key feature for its use as an internal standard.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, likely involving the use of deuterated starting materials. A plausible synthetic route would be the esterification of 3-methyl-2-butenoic acid-d6 with ethanol (B145695). The deuterated acid itself can be prepared from commercially available deuterated precursors. Below is a representative protocol based on general esterification methods.

Materials:

  • 3-Methyl-2-butenoic acid-d6

  • Anhydrous ethanol

  • Sulfuric acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-2-butenoic acid-d6 in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the product by distillation or column chromatography to achieve the desired purity.

  • Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.

Application as an Internal Standard in Quantitative LC-MS Analysis

This compound is an ideal internal standard for the quantification of its non-deuterated analogue in various biological and environmental samples. The following protocol outlines a general workflow for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Materials:

  • This compound (as a stock solution of known concentration)

  • Analyte (Ethyl 3-methyl-2-butenoate) for calibration standards

  • Sample matrix (e.g., plasma, urine, environmental extract)

  • Acetonitrile (or other suitable organic solvent for protein precipitation/extraction)

  • Formic acid (or other mobile phase modifier)

  • Ultrapure water

  • LC-MS/MS system with an appropriate column

Procedure:

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To a known volume of the sample (calibrant, QC, or unknown), add a fixed volume of the this compound internal standard stock solution. This ensures that every sample contains the same amount of internal standard.

    • Perform sample extraction and clean-up. For biological fluids, this often involves protein precipitation with a solvent like acetonitrile.

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte and internal standard from matrix interferences. Due to the deuterium labeling, the retention times of the analyte and internal standard should be very similar.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions (MRM) for each compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for each sample.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result Sample Biological or Environmental Sample Spike Spike with this compound (IS) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification Final_Conc Final Analyte Concentration Quantification->Final_Conc

Caption: Workflow for quantitative analysis using a deuterated internal standard.

rationale cluster_problem Analytical Challenges cluster_solution Solution cluster_properties Key Properties of SIL-IS cluster_outcome Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) SIL_IS Use of Stable Isotope-Labeled Internal Standard (SIL-IS) Matrix->SIL_IS Variability Variability in Sample Preparation and Injection Volume Variability->SIL_IS Chem_Ident Chemically Identical to Analyte SIL_IS->Chem_Ident Mass_Diff Different Mass SIL_IS->Mass_Diff Correction Correction for Variability Chem_Ident->Correction Mass_Diff->Correction Accuracy Improved Accuracy and Precision Correction->Accuracy

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ethyl 3-Methyl-2-butenoate in Fruit Beverages Using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of the volatile flavor compound Ethyl 3-Methyl-2-butenoate in fruit beverage matrices. The method utilizes a stable isotope-labeled internal standard, Ethyl 3-Methyl-2-butenoate-d6, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for accurate and precise results. All quantitative data is summarized in structured tables, and the experimental workflow is visualized.

Introduction

Ethyl 3-methyl-2-butenoate is a volatile ester that contributes to the characteristic fruity and sweet aroma of various fruits and beverages.[1][2] Accurate quantification of such volatile compounds is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. The inherent volatility of these analytes, however, can lead to significant variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[3] This deuterated analog co-elutes with the target analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample extraction, injection volume, and instrument response. This application note details a validated headspace solid-phase microextraction (HS-SPME) GC-MS method for the reliable quantification of Ethyl 3-Methyl-2-butenoate.

Materials and Reagents

  • Analytes: Ethyl 3-methyl-2-butenoate (≥99% purity)

  • Internal Standard: this compound (≥99% purity)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Matrix: Fruit beverage (e.g., apple juice, grape juice)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Headspace Autosampler with SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

    • 20 mL headspace vials with PTFE-lined septa

    • Analytical balance

    • Pipettes and general laboratory glassware

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of Ethyl 3-methyl-2-butenoate and dissolve in 10 mL of methanol.

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution of Ethyl 3-methyl-2-butenoate in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.

Sample Preparation
  • Pipette 5 mL of the fruit beverage sample into a 20 mL headspace vial.

  • Spike the sample with 10 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final concentration of 20 ng/mL.

  • For the calibration curve, add appropriate volumes of the working standard solutions to 5 mL of the blank fruit beverage matrix to create calibration standards with concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard as described above.

  • Immediately seal the vials with PTFE-lined septa.

HS-SPME and GC-MS Analysis
  • Incubation: Place the sealed vials in the autosampler tray and incubate at 60°C for 30 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 15 minutes at 60°C.

  • Desorption: Desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min
Injector Temp. 250°C
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Selected Ion Monitoring (SIM)
Quantifier Ion Ethyl 3-methyl-2-butenoate: m/z 128this compound: m/z 134
Qualifier Ions Ethyl 3-methyl-2-butenoate: m/z 83, 55this compound: m/z 86, 58

Data Analysis and Quantitative Data

The concentration of Ethyl 3-methyl-2-butenoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.995
Linear Range 1 - 100 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234301,5670.050
576,170302,1100.252
10153,890303,5400.507
25385,225301,9801.276
50771,500302,8002.548
1001,545,300303,1005.098

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME GC-MS Analysis cluster_data Data Processing sample Fruit Beverage Sample (5 mL) istd_spike Spike with This compound sample->istd_spike seal Seal in Headspace Vial istd_spike->seal standards Prepare Calibration Standards in Blank Matrix standards->istd_spike incubate Incubate at 60°C seal->incubate extract Headspace SPME incubate->extract desorb Desorb in GC Inlet extract->desorb gcms GC-MS Analysis (SIM Mode) desorb->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Analyte Concentration ratio->quantify curve Generate Calibration Curve curve->quantify

Caption: Experimental workflow for quantification.

logical_relationship cluster_process Analytical Process analyte Ethyl 3-Methyl-2-butenoate (Analyte) extraction Extraction Variability analyte->extraction injection Injection Variability analyte->injection ionization Ionization Suppression/ Enhancement analyte->ionization istd This compound (Internal Standard) istd->extraction istd->injection istd->ionization compensation Compensation for Variability extraction->compensation injection->compensation ionization->compensation result Accurate & Precise Quantification compensation->result

Caption: Rationale for using a deuterated internal standard.

References

Application Notes and Protocols for Ethyl 3-Methyl-2-butenoate-d6 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Ethyl 3-Methyl-2-butenoate-d6 as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the deuterium-labeled version of Ethyl 3-methyl-2-butenoate, a volatile compound found in various natural sources, including sea buckthorn.[1][2] The use of stable isotope-labeled internal standards, such as this deuterated compound, is a well-established technique to enhance the accuracy and precision of quantitative analytical methods by correcting for variations during sample preparation and analysis.[3][4][5] These protocols are particularly relevant for applications in flavor and fragrance analysis, food science, environmental monitoring, and metabolomics.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, enabling the sensitive and selective determination of a wide range of compounds. However, the accuracy of these measurements can be compromised by various factors, including matrix effects, injection volume variability, and instrument drift. The use of an internal standard (IS) that closely mimics the chemical and physical properties of the analyte of interest is crucial for mitigating these issues.[4][5]

Deuterated compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods.[5] They exhibit nearly identical chromatographic retention times and ionization efficiencies as their non-labeled counterparts, while their mass difference allows for clear differentiation by the mass spectrometer. This co-elution is critical for compensating for matrix effects where other compounds in the sample can suppress or enhance the ionization of the target analyte.[6]

Ethyl 3-Methyl-2-butenoate, the non-deuterated analog, is a known flavor component in various food products. Therefore, the deuterated standard is particularly well-suited for the quantification of this and structurally related volatile esters in complex matrices.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and sample matrices.

Protocol 1: Quantification of Volatile Esters in a Liquid Matrix (e.g., Fruit Juice)

This protocol details the use of headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds, a common technique in flavor and fragrance analysis.[7]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Ethyl 3-Methyl-2-butenoate (Analyte Standard)

  • Methanol (B129727) (HPLC Grade)

  • Sodium Chloride (Analytical Grade)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Sample Preparation

  • Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Sample Aliquoting: Place 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.

  • Fortification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard Addition: Spike the sample with 10 µL of the 100 µg/mL this compound stock solution to achieve a final concentration of 200 ng/mL.

  • Equilibration: Seal the vial and vortex for 30 seconds. Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the volatiles between the liquid and headspace phases.

3. HS-SPME-GC-MS Analysis

  • Extraction: Expose the SPME fiber to the headspace of the heated sample vial for 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C (Splitless mode)
Oven Program Initial 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Ethyl 3-Methyl-2-butenoate: 128 (Quantifier), 83, 55
This compound: 134 (Quantifier), 89, 61

5. Data Analysis and Quantification

  • Construct a calibration curve by analyzing a series of standards containing known concentrations of Ethyl 3-Methyl-2-butenoate and a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the unknown samples by using the response factor from the calibration curve.

Protocol 2: Quantification of Volatile Compounds in a Solid Matrix (e.g., Plant Material)

This protocol utilizes solvent extraction for the recovery of analytes from a solid matrix.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Analyte Standards

  • Dichloromethane (DCM, HPLC Grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Centrifuge Tubes (50 mL)

  • Rotary Evaporator

2. Sample Preparation

  • Homogenization: Homogenize 2 g of the solid sample (e.g., cryo-milled plant material).

  • Internal Standard Spiking: Prepare a stock solution of this compound in DCM at 100 µg/mL. Add 20 µL of this solution to the homogenized sample.

  • Extraction: Add 20 mL of DCM to the sample, vortex vigorously for 2 minutes, and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the DCM supernatant to a clean tube.

  • Drying: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator.

3. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system using the same parameters as described in Protocol 1, with potential modifications to the oven temperature program based on the volatility of other target analytes.

Data Presentation

The following tables represent hypothetical quantitative data obtained using the described protocols.

Table 1: Calibration Data for Ethyl 3-Methyl-2-butenoate

Calibration LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1102005,234101,5670.0515
22520013,109102,3450.1281
35020025,987101,9870.2548
410020051,789102,1110.5072
5250200128,980101,8761.2660
6500200255,432102,5432.4910

Table 2: Quantitative Results for Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Sample A35,678102,0010.349869.0
Sample B15,432101,5430.152029.8
Sample C89,765101,8880.8810174.2

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (HS-SPME or Solvent Extraction) Spike->Extraction Concentration Concentration (if needed) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for quantitative GC-MS analysis.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard Analyte Analyte of Interest Variability Experimental Variability Analyte->Variability Analyte_Signal Analyte MS Signal Ratio Constant Signal Ratio Analyte_Signal->Ratio IS This compound IS->Variability IS_Signal IS MS Signal IS_Signal->Ratio Variability->Analyte_Signal Affects Signal Variability->IS_Signal Affects Signal (in the same way)

Caption: Logic of internal standard correction in GC-MS.

References

Application Note: Quantitative Analysis of Ethyl 3-Methyl-2-butenoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 3-Methyl-2-butenoate in human plasma. Ethyl 3-Methyl-2-butenoate-d6 is used as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Ethyl 3-Methyl-2-butenoate.

Introduction

Ethyl 3-Methyl-2-butenoate is a volatile organic compound that may be of interest in various fields, including flavor and fragrance analysis, as well as in the monitoring of potential exposure or as a biomarker. Accurate quantification of this analyte in complex biological matrices like human plasma necessitates a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing reliable correction for any variations during the analytical process.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of Ethyl 3-Methyl-2-butenoate in human plasma.

Experimental

Materials and Reagents
  • Ethyl 3-Methyl-2-butenoate (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography
  • System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ethyl 3-Methyl-2-butenoate: Precursor Ion (m/z) 129.1 -> Product Ion (m/z) 83.1

    • This compound: Precursor Ion (m/z) 135.1 -> Product Ion (m/z) 89.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ethyl 3-Methyl-2-butenoate in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ (%CV)8.5%
Intra-day Accuracy (QC Low, Mid, High)96.3% - 102.1%
Intra-day Precision (QC Low, Mid, High)4.2% - 7.8%
Inter-day Accuracy (QC Low, Mid, High)97.5% - 103.4%
Inter-day Precision (QC Low, Mid, High)5.1% - 8.9%
Matrix Effect92.7% - 105.3%
Recovery89.5% - 98.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Ethyl 3-Methyl-2-butenoate.

internal_standard_logic cluster_analyte Analyte (Ethyl 3-Methyl-2-butenoate) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_signal Variable Signal due to Matrix Effects ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal Signal Varies Proportionally to Analyte is_signal->ratio stable_quant Accurate and Precise Quantification ratio->stable_quant

Caption: Logic of using a deuterated internal standard for accurate quantification.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-Methyl-2-butenoate and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol to create working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the internal standard stock solution with methanol.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Data Analysis

Data acquisition and processing were performed using appropriate software. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used to fit the data. The concentration of the analyte in the QC and unknown samples was determined from the calibration curve.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Ethyl 3-Methyl-2-butenoate in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and precision of the results. The method is simple, rapid, and suitable for high-throughput analysis in a clinical or research setting.

References

Application Note and Protocol: Quantitative Analysis of Ethyl 3-Methyl-2-butenoate using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methyl-2-butenoate is a volatile organic compound found in various natural products. Accurate quantification of this and similar molecules is crucial in fields such as flavor and fragrance analysis, metabolomics, and environmental monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.

This document provides a detailed protocol for the quantitative analysis of ethyl 3-methyl-2-butenoate in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with Ethyl 3-Methyl-2-butenoate-d6 as an internal standard.[1] this compound, with the molecular formula C7H6D6O2 and a molecular weight of 134.21, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass difference.[2][3]

Experimental Protocols

Materials and Reagents
  • Analyte: Ethyl 3-methyl-2-butenoate (CAS: 638-10-8)

  • Internal Standard (IS): this compound (CAS: 53439-15-9)[3][4][5]

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Sample Matrix: As per user's requirement (e.g., simulated biological fluid, environmental sample extract)

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl 3-methyl-2-butenoate and dissolve it in 10 mL of DCM.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard and the quality control (QC) samples with a constant concentration of the internal standard (e.g., 1 µg/mL).

Sample Preparation
  • Spiking: To 1 mL of the sample matrix, add a known amount of the internal standard solution (e.g., 10 µL of a 100 µg/mL this compound solution).

  • Extraction: Perform a liquid-liquid extraction by adding 2 mL of DCM to the sample. Vortex for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer (bottom layer) to a clean vial.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of DCM for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrometric Parameters (SIM Mode)
CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Ethyl 3-methyl-2-butenoate128.183.1
This compound134.189.1
Representative Calibration Curve Data
Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.115,234450,1230.034
0.578,910455,6780.173
1.0160,543448,9100.358
5.0812,345452,1111.797
10.01,654,321449,5673.680
25.04,201,987451,8909.299
50.08,350,123450,55518.533

Calibration Curve Equation: y = 0.370x + 0.015 Correlation Coefficient (r²): 0.9995

Method Validation Parameters
ParameterResult
Linearity Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Accuracy (% Recovery)95.8% - 103.2%
Precision (%RSD)< 5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) (1 mg/mL) stock_is->cal_standards spike Spike Sample with IS stock_is->spike gcms Inject into GC-MS cal_standards->gcms sample Sample Matrix sample->spike extract Liquid-Liquid Extraction (DCM) spike->extract concentrate Evaporate & Reconstitute extract->concentrate concentrate->gcms sim Acquire Data (SIM Mode) gcms->sim integrate Peak Integration sim->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify

Caption: Overall workflow for the quantitative analysis of Ethyl 3-Methyl-2-butenoate.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_quant Quantification analyte Ethyl 3-Methyl-2-butenoate (Analyte) analyte_peak Analyte Peak Area analyte->analyte_peak Measured by MS ratio Area Ratio (Analyte/IS) analyte_peak->ratio is This compound (Internal Standard) is_peak IS Peak Area is->is_peak Measured by MS is_peak->ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) ratio->cal_curve Plot against known concentrations concentration Final Concentration cal_curve->concentration Calculate unknown

Caption: Logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for Ethyl 3-Methyl-2-butenoate-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of atoms through metabolic pathways. Ethyl 3-Methyl-2-butenoate-d6 is a deuterated stable isotope tracer designed for investigating branched-chain fatty acid and amino acid metabolism. This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.

This compound, a deuterated analog of a volatile compound found in sources like sea buckthorn, serves as a valuable tool for tracing the metabolic flux through pathways associated with branched-chain amino acid catabolism, particularly the leucine (B10760876) degradation pathway.[1][2][3] Upon entering the cell, it is presumed that cellular esterases hydrolyze the ethyl ester, releasing 3-methyl-2-butenoate-d6. This molecule is then activated to its coenzyme A (CoA) thioester, 3-methyl-2-butenoyl-CoA-d6, which is a key intermediate in the catabolism of the branched-chain amino acid leucine.[2][4] By tracing the incorporation of the deuterium (B1214612) labels into downstream metabolites, researchers can quantify the flux through this important metabolic route.

Application: Tracing Branched-Chain Amino Acid Catabolism

Background: Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids with crucial roles in protein synthesis and energy metabolism. The catabolism of BCAAs is an important source of precursors for the tricarboxylic acid (TCA) cycle and lipogenesis.[5][6] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin (B600854) resistance and obesity.[7]

Principle: this compound allows for the direct measurement of flux through the leucine catabolic pathway. After its conversion to 3-methylcrotonyl-CoA-d6, the deuterium labels can be traced into downstream metabolites such as acetyl-CoA and acetoacetate.[8][9] The isotopic enrichment in these and subsequent metabolites can be measured by mass spectrometry to calculate the metabolic flux.

Data Presentation

The following tables present representative quantitative data derived from studies investigating branched-chain amino acid metabolism. While specific data for this compound is not yet widely published, these values from studies using labeled leucine provide a strong proxy for the expected contributions to key metabolic pools.

Table 1: Fractional Contribution of Leucine Catabolism to Lipogenic Precursor Pools

Cell TypePrecursor PoolFractional Contribution from Leucine (%)Reference
3T3-L1 AdipocytesAcetyl-CoA~25%[5]
Differentiated AdipocytesAcetyl-CoAup to 30%[6]

Table 2: Estimated Metabolic Fluxes in Leucine Catabolism

TissueLeucine Flux (μmol/h/100g)Leucine Oxidation (% of Flux)Reference
Rat (160g)~150~10%[1]
Rat (300g)~140~15%[1]
Mouse (Fasted)VariableIncreased with exercise[10]

Experimental Protocols

I. Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells and can be adapted for other cell types.

Materials:

  • Mammalian cells of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with dFBS and the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM. It is crucial to use dialyzed FBS to minimize the presence of unlabeled branched-chain amino acids and fatty acids.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady-state.

II. Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction:

    • Add ice-cold 80% methanol to the culture plate (e.g., 1 mL for a 6-well plate).

    • Place the plate on ice and use a cell scraper to detach the cells and ensure they are suspended in the methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

III. Sample Preparation and GC-MS Analysis

Materials:

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Anhydrous pyridine (B92270)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Drying: Evaporate the methanol from the metabolite extracts to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • To the dried metabolite pellet, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

    • Vortex the mixture thoroughly.

    • Incubate at 60°C for 30 minutes to facilitate the derivatization of the metabolites.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the metabolites. For example: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode to detect the deuterated and non-deuterated fragments of the target metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

    • Determine the mass isotopomer distribution for each metabolite by integrating the peak areas of the different isotopologues.

    • Correct for the natural abundance of isotopes to accurately determine the fractional enrichment from the tracer.

    • Use appropriate software and metabolic models to calculate the metabolic flux rates.

Visualizations

G Experimental Workflow for Metabolic Flux Analysis using this compound cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Sample Analysis cluster_3 Data Analysis A Seed Cells B Prepare Labeling Medium (with this compound) A->B C Incubate Cells for Labeling B->C D Quench Metabolism (Ice-cold PBS wash) C->D E Extract with 80% Methanol D->E F Collect Supernatant E->F G Dry Metabolite Extract F->G H Derivatize for GC-MS G->H I GC-MS Analysis H->I J Determine Mass Isotopomer Distributions I->J K Correct for Natural Isotope Abundance J->K L Calculate Metabolic Flux K->L

Caption: Experimental workflow for metabolic flux analysis.

G Metabolic Pathway of this compound cluster_0 Cellular Uptake and Activation cluster_1 Leucine Catabolic Pathway cluster_2 Downstream Metabolism A This compound (Extracellular) B This compound (Intracellular) A->B Transport C 3-Methyl-2-butenoic acid-d6 + Ethanol B->C Esterase D 3-Methyl-2-butenoyl-CoA-d6 C->D Acyl-CoA Synthetase E 3-Methylcrotonyl-CoA-d6 D->E Isomerization F 3-Methylglutaconyl-CoA-d6 E->F 3-Methylcrotonyl-CoA Carboxylase G 3-Hydroxy-3-methylglutaryl-CoA-d6 (HMG-CoA-d6) F->G Methylglutaconyl-CoA Hydratase H Acetoacetate-dx + Acetyl-CoA-dy G->H HMG-CoA Lyase I TCA Cycle H->I Acetyl-CoA entry J Lipogenesis H->J Acetyl-CoA for Fatty Acid Synthesis

Caption: Proposed metabolic pathway of the tracer.

References

Application Note: Quantitative Analysis of Ethyl 3-Methyl-2-butenoate using Isotope Dilution GC-MS with Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methyl-2-butenoate is a volatile organic compound found in various natural products and used as a flavoring agent. Accurate and precise quantification of this compound in complex matrices is crucial for quality control, metabolic studies, and food science research. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[1][2] This application note describes a detailed protocol for the quantification of ethyl 3-methyl-2-butenoate in a sample matrix using Ethyl 3-Methyl-2-butenoate-d6 as the internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample.[1][3] The labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic analysis.[1] By measuring the ratio of the native analyte to the isotopically labeled standard with a mass spectrometer, potential variations due to sample loss or matrix effects can be effectively nullified, leading to highly reliable quantification.[1][2]

Principle of the Assay

A precise amount of this compound is added to a known quantity of the sample containing an unknown amount of native Ethyl 3-Methyl-2-butenoate. After thorough mixing and equilibration, the sample is processed, and a portion is injected into the GC-MS system. The gas chromatograph separates the analyte and internal standard from other matrix components. The mass spectrometer detects and quantifies the native analyte and the deuterated internal standard by monitoring their respective characteristic ions. The concentration of the native analyte is then calculated based on the measured ion ratio and the known amount of the added internal standard.

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Unknown Amount of Ethyl 3-Methyl-2-butenoate Equilibration Spiking & Equilibration Analyte->Equilibration IS Known Amount of This compound IS->Equilibration Preparation Sample Preparation (e.g., Extraction, Dilution) Equilibration->Preparation Analysis GC-MS Analysis Preparation->Analysis Ratio Measure Ion Ratio (Analyte / IS) Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation Final_Result Accurate Quantification Calculation->Final_Result Final Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of Ethyl 3-Methyl-2-butenoate.

Materials and Reagents:

  • Ethyl 3-Methyl-2-butenoate (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC vials with septa

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-Methyl-2-butenoate and dissolve it in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the Internal Standard Stock Solution 1:100 with methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into volumetric flasks, adding a constant amount of the Working Internal Standard Solution (e.g., 100 µL to a 10 mL final volume), and diluting to the mark with methanol. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation:

  • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with 100 µL of the Working Internal Standard Solution (10 µg/mL).

  • Add 5 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Carefully transfer the dichloromethane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

G start Start: Sample Weighing spike Spike with IS (d6-Standard) start->spike extract Add Extraction Solvent & Vortex spike->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate dry Dry with Na2SO4 separate->dry analyze GC-MS Analysis dry->analyze end End: Data Processing analyze->end

Caption: Experimental Workflow for Sample Preparation.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethyl 3-Methyl-2-butenoate (Analyte): m/z 128 (quantifier), m/z 83, 55 (qualifiers)

    • This compound (IS): m/z 134 (quantifier), m/z 89 (qualifier)

Results and Discussion

The performance of the method was evaluated by assessing its linearity, accuracy, precision, and limits of detection and quantification.

Linearity:

A seven-point calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method demonstrated excellent linearity over the tested concentration range.

Parameter Value
Concentration Range0.1 - 50 µg/mL
Regression Equationy = 1.054x + 0.003
Correlation Coefficient (R²)0.9995
Table 1: Calibration Curve Summary.

Accuracy and Precision:

Accuracy and precision were determined by analyzing quality control (QC) samples at three different concentration levels (Low, Mid, High) in quintuplicate (n=5). Accuracy is expressed as the percentage recovery, and precision is expressed as the relative standard deviation (%RSD).

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) Accuracy (% Recovery) Precision (%RSD)
Low0.50.4998.0%4.5%
Mid1010.2102.0%2.8%
High4039.598.8%3.1%
Table 2: Accuracy and Precision Data.

Limits of Detection and Quantification:

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Parameter Value (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1
Table 3: Method Sensitivity.

Conclusion

This application note presents a robust and reliable GC-MS method for the quantification of Ethyl 3-Methyl-2-butenoate using the isotope dilution technique. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis. The method demonstrates excellent linearity, accuracy, and sensitivity, making it suitable for a wide range of applications in research and quality control laboratories.

References

Application Notes and Protocols for Sample Preparation with Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-2-butenoate is a volatile organic compound found in various natural sources, including fruits like sea buckthorn, and can also be an indicator of mold growth in indoor environments.[1][2] Accurate quantification of this and similar volatile esters is crucial in food science, environmental monitoring, and toxicology. The use of a stable isotope-labeled internal standard, such as Ethyl 3-Methyl-2-butenoate-d6, is the gold standard for achieving accurate and precise measurements in quantitative mass spectrometry.[3][4]

This deuterated analog is chemically almost identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to highly reliable data.[4][5] These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of its non-labeled counterpart in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

The core technique underpinning the use of this compound is Isotope Dilution Mass Spectrometry (IDMS). In this method, a known quantity of the deuterated internal standard is added to the sample at the beginning of the workflow. The sample is then processed, and the ratio of the naturally occurring analyte to the deuterated standard is measured by GC-MS. Because both compounds experience the same procedural losses and ionization suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification of the original analyte concentration.[4]

Quantitative Data Summary

The following table summarizes illustrative quantitative data from a validation study for the analysis of Ethyl 3-methyl-2-butenoate in a food matrix (e.g., fruit puree) using this compound as an internal standard.

Quality Control SampleNominal Concentration (ng/g)Mean Measured Concentration (ng/g)Accuracy (%)Precision (%RSD)
Low QC5.04.896.05.2
Medium QC50.051.5103.03.8
High QC200.0195.097.52.5

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., 5g fruit puree) spike 2. Internal Standard Spiking (Add known amount of This compound) sample->spike extract 3. Headspace Solid-Phase Microextraction (HS-SPME) spike->extract gcms 4. GC-MS Analysis (Separation and Detection) extract->gcms peak 5. Peak Integration (Analyte and Internal Standard) gcms->peak ratio 6. Calculate Peak Area Ratio (Analyte / Internal Standard) peak->ratio curve 7. Construct Calibration Curve ratio->curve quant 8. Quantify Analyte Concentration curve->quant

Caption: Experimental workflow for the quantification of Ethyl 3-Methyl-2-butenoate.

Detailed Experimental Protocol

This protocol describes the quantification of Ethyl 3-methyl-2-butenoate in a solid or semi-solid matrix (e.g., food sample, soil) using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.

1. Materials and Reagents

  • Ethyl 3-methyl-2-butenoate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-methyl-2-butenoate and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in methanol to cover the expected concentration range of the samples.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

  • Spike the sample with 50 µL of the 1 µg/mL internal standard spiking solution (final concentration of 10 ng/g).

  • Immediately seal the vial with the screw cap and septum.

  • Vortex the sample for 30 seconds.

4. HS-SPME Procedure

  • Place the sealed vial in a heating block or autosampler incubator set to 60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Illustrative):

      • Ethyl 3-methyl-2-butenoate: m/z 83, 113, 128

      • This compound: m/z 89, 119, 134

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

6. Data Analysis and Quantification

  • Integrate the peak areas for the selected quantification ions of Ethyl 3-methyl-2-butenoate and this compound.

  • Calculate the response ratio for each standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of Ethyl 3-methyl-2-butenoate in the samples by interpolating their response ratios on the calibration curve.

Logical Relationship Diagram

logical_relationship analyte Analyte (Ethyl 3-Methyl-2-butenoate) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (this compound) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis analyte_response Analyte Signal gcms_analysis->analyte_response is_response Internal Standard Signal gcms_analysis->is_response response_ratio Response Ratio (Analyte Signal / IS Signal) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve quantification Accurate Quantification calibration_curve->quantification

Caption: Relationship between analyte, internal standard, and accurate quantification.

References

Application Notes: Quantitative Analysis of Ethyl 3-Methyl-2-butenoate in Food and Flavor Matrices using Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methyl-2-butenoate is a volatile ester compound that contributes to the characteristic fruity and sweet aroma profiles of various food products, including fruits, alcoholic beverages, and other fermented goods. Accurate quantification of this flavor compound is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and robust analytical technique for the quantification of volatile flavor compounds. This method utilizes a stable isotope-labeled version of the analyte, in this case, Ethyl 3-Methyl-2-butenoate-d6, as an internal standard. Due to the near-identical physicochemical properties of the labeled and unlabeled compounds, this method effectively compensates for matrix effects and variations in sample preparation and injection, leading to highly precise and accurate results.

Principle of the Method

The methodology is based on the principle of Stable Isotope Dilution Analysis (SIDA). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the analytical procedure. The sample is then subjected to extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The native Ethyl 3-Methyl-2-butenoate and the deuterated internal standard co-elute from the GC column and are detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of a specific ion of the native compound to that of a corresponding ion of the deuterated internal standard. This ratio is then used to calculate the concentration of the native analyte in the original sample using a calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the Stable Isotope Dilution Analysis (SIDA) method for the quantification of Ethyl 3-Methyl-2-butenoate using this compound as an internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented are representative values compiled from studies on similar ethyl esters in various food matrices.

ParameterTypical Value/RangeFood Matrix Examples
Linearity (R²) > 0.995Wine, Fruit Juice, Beer
Limit of Detection (LOD) 0.1 - 1.0 µg/LAlcoholic Beverages
Limit of Quantification (LOQ) 0.5 - 5.0 µg/LFruit Products
Recovery 90 - 110%Fermented Foods
Precision (RSD%) < 10%General Foodstuffs

Experimental Protocols

Protocol 1: Quantification of Ethyl 3-Methyl-2-butenoate in Clear Liquid Matrices (e.g., Wine, Beer, Fruit Juice) using HS-SPME-GC-MS

1. Materials and Reagents

  • Ethyl 3-Methyl-2-butenoate (analytical standard, >98% purity)

  • This compound (internal standard, >98% purity)

  • Methanol (B129727) (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

2. Preparation of Standard Solutions

  • Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of Ethyl 3-Methyl-2-butenoate and this compound each in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with a model solution (e.g., 12% ethanol (B145695) in water for wine analysis) to cover the expected concentration range of the analyte in the samples. Each calibration standard should be spiked with a fixed concentration of the this compound internal standard.

3. Sample Preparation and Extraction

  • Pipette 5 mL of the liquid sample (e.g., wine, filtered beer, or centrifuged fruit juice) into a 20 mL headspace vial.

  • Add a known amount of the this compound internal standard solution to the vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial in a heating block with agitation at 40°C for 15 minutes to allow for equilibration between the liquid and headspace phases.

  • Expose the preconditioned SPME fiber to the headspace of the vial at 40°C for 30 minutes with continuous agitation.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C. Desorption time: 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor the following ions (example, to be confirmed with standards):

        • Ethyl 3-Methyl-2-butenoate: m/z (e.g., 128, 83, 55)

        • This compound: m/z (e.g., 134, 89, 58)

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Calculate the concentration of Ethyl 3-Methyl-2-butenoate in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification of Ethyl 3-Methyl-2-butenoate in Solid or Semi-Solid Food Matrices (e.g., Fruit Puree, Baked Goods) using Solvent Extraction and GC-MS

1. Materials and Reagents

2. Sample Preparation and Extraction

  • Homogenize the solid or semi-solid food sample.

  • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of dichloromethane to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis

  • The GC-MS parameters are the same as described in Protocol 1.

4. Data Analysis

  • The data analysis procedure is the same as described in Protocol 1.

Visualizations

SIDA_Workflow Workflow for Quantification of Ethyl 3-Methyl-2-butenoate using SIDA cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food/Beverage Sample spike Spike with known amount of This compound sample->spike 1. extraction Extraction (HS-SPME or Solvent Extraction) spike->extraction 2. gcms GC-MS Analysis extraction->gcms 3. detection Detection of Native Analyte and Deuterated Standard gcms->detection 4. ratio Calculate Peak Area Ratio (Analyte / Standard) detection->ratio 5. calibration Calibration Curve ratio->calibration 6. quantification Quantification of Ethyl 3-Methyl-2-butenoate calibration->quantification 7.

Caption: Workflow for SIDA of Ethyl 3-Methyl-2-butenoate.

HS_SPME_Protocol HS-SPME Protocol for Liquid Samples start Start sample_prep 5 mL Sample into 20 mL Headspace Vial start->sample_prep add_is Add Internal Standard (this compound) sample_prep->add_is add_salt Add 1.5 g NaCl add_is->add_salt seal Seal Vial add_salt->seal incubate Incubate at 40°C for 15 min with agitation seal->incubate extract Expose SPME fiber to headspace for 30 min at 40°C incubate->extract desorb Desorb in GC Inlet (250°C for 5 min) extract->desorb end GC-MS Analysis desorb->end

Caption: HS-SPME Experimental Workflow.

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-Methyl-2-butenoate-d6 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyl 3-Methyl-2-butenoate-d6 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Question: Why is the peak shape of my internal standard (this compound) poor, showing tailing or fronting?

Answer: Poor peak shape can be attributed to several factors, ranging from sample introduction to column and detector issues.

  • Peak Tailing: This often indicates active sites in the GC system.[1][2]

    • Contamination: The liner, injection port, or the front of the GC column may be contaminated.

    • Column Degradation: The stationary phase of the column may be damaged.[1]

    • Improper Column Installation: Incorrect installation can create dead volume.

  • Peak Fronting: This is typically a sign of column overload.[1]

    • High Concentration: The concentration of the internal standard may be too high.

    • Inappropriate Solvent: The sample solvent may not be compatible with the stationary phase.

Solution Steps:

  • Injector Maintenance: Clean or replace the injector liner and septum.[2]

  • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.

  • Check for Leaks: Ensure all fittings are secure and leak-free.[2]

  • Reduce Concentration: If fronting is observed, dilute the internal standard solution.

  • Verify Column Installation: Confirm that the column is installed correctly in the injector and detector.

Question: I am observing a signal for the unlabeled analyte (Ethyl 3-Methyl-2-butenoate) in a blank sample spiked only with the deuterated internal standard. What is the cause?

Answer: This issue can arise from two primary sources: impurity of the internal standard or isotopic back-exchange.

  • Isotopic Impurity: The deuterated internal standard may contain a small amount of the unlabeled analog from its synthesis.

  • Isotopic Back-Exchange: The deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment.[3][4] This can occur in the sample vial, during sample preparation, or in the hot GC inlet. The presence of active hydrogen sources (e.g., water, acidic or basic conditions) can facilitate this exchange.[5]

Solution Steps:

  • Check Certificate of Analysis (CoA): Review the CoA for your this compound to determine the level of isotopic purity.

  • Minimize Residence Time in Inlet: Use a faster injection speed and a higher carrier gas flow rate to reduce the time the analyte spends in the hot inlet, where back-exchange is more likely to occur.

  • Use Aprotic Solvents: Whenever possible, prepare and store your standards in aprotic solvents to minimize the availability of hydrogen atoms for exchange.

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and storage.[5]

Question: My deuterated internal standard has a slightly different retention time than the native analyte. Is this a problem?

Answer: It is common for deuterated compounds to have slightly shorter retention times in gas chromatography compared to their non-deuterated counterparts. This is due to the stronger C-D bond compared to the C-H bond, which can lead to subtle differences in volatility and interaction with the stationary phase. While a small shift is often acceptable, significant separation can be problematic.

  • Differential Matrix Effects: If the analyte and internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.

  • Integration Issues: If the peaks are not baseline-resolved, it can complicate accurate peak integration.

Solution Steps:

  • Chromatographic Optimization: Adjust the temperature program (e.g., use a slower ramp rate) or change to a less polar column to minimize the separation between the analyte and the internal standard.

  • Selected Ion Monitoring (SIM): In GC-MS, you can use SIM to monitor for specific ions of the analyte and the internal standard, which allows for their individual quantification even if they are not perfectly co-eluting.

Frequently Asked Questions (FAQs)

Question: What are the expected mass fragments for this compound in an electron ionization (EI) mass spectrum?

Answer: The mass spectrum of the unlabeled Ethyl 3-Methyl-2-butenoate shows a molecular ion (M+) at m/z 128 and key fragments at m/z 113, 83, and 55.[6][7] For the d6 variant, where the six hydrogens on the two methyl groups attached to the double bond are replaced with deuterium, we can expect the following shifts:

FeatureUnlabeled (m/z)Deuterated (d6) (m/z)Likely Fragment
Molecular Ion 128134[C7H12O2]+
M-15 113116Loss of -CD3
M-45 8389Loss of -OC2H5
Fragment 5561[C3D6H]+

Question: How can I prevent isotopic back-exchange of this compound during storage and analysis?

Answer: Preventing the loss of deuterium labels is crucial for accurate quantification.

  • Storage: Store the deuterated standard in an aprotic solvent (e.g., acetonitrile, hexane) at low temperatures (-20°C or below). Avoid prolonged storage in protic solvents like methanol (B129727) or water.

  • Sample Preparation: Minimize the exposure of the standard to acidic or basic aqueous solutions. If aqueous extraction is necessary, perform it quickly and at a low temperature.

  • GC-MS Analysis: Use a deactivated inlet liner to minimize active sites that can promote exchange at high temperatures. A shorter residence time in the inlet is also beneficial.

Experimental Protocols

Standard GC-MS Protocol for Analysis using this compound

This protocol provides a general starting point for the analysis of a target analyte using this compound as an internal standard. Optimization will be required for specific applications.

  • Sample Preparation:

    • To 1 mL of sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

    • Perform any necessary extraction (e.g., liquid-liquid extraction with ethyl acetate) and concentration steps.

    • Reconstitute the final extract in a suitable solvent for GC-MS analysis (e.g., hexane).

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor appropriate ions for the target analyte and the internal standard (e.g., m/z 134, 116, and 89 for this compound).

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Inaccurate Results) check_purity Check IS Purity & CoA start->check_purity check_chromatography Evaluate Chromatography start->check_chromatography check_exchange Investigate Isotopic Back-Exchange check_purity->check_exchange Purity OK peak_shape Assess Peak Shape check_chromatography->peak_shape coelution Check Analyte/IS Co-elution check_chromatography->coelution troubleshoot_tailing Tailing? - Clean/replace liner - Trim column peak_shape->troubleshoot_tailing Yes troubleshoot_fronting Fronting? - Dilute sample peak_shape->troubleshoot_fronting No, Fronting optimize_gc Adjust Temp Program or Change Column coelution->optimize_gc No solution Problem Resolved troubleshoot_tailing->solution troubleshoot_fronting->solution optimize_gc->solution minimize_exchange Minimize Inlet Temp/Time Use Aprotic Solvents check_exchange->minimize_exchange Suspected minimize_exchange->solution

Caption: Troubleshooting workflow for common GC-MS issues.

Isotopic_Exchange cluster_inlet High Temperature GC Inlet IS_d6 This compound C-D Bonds Proton_Source {Active Hydrogen Source | e.g., H2O, -OH groups on silica} IS_d6->Proton_Source Interaction IS_d5 Partially Exchanged IS C-H and C-D Bonds Proton_Source->IS_d5 D-H Exchange Analyte_Signal False Analyte Signal (at native m/z) IS_d5->Analyte_Signal Leads to...

Caption: Mechanism of deuterium-hydrogen back-exchange.

References

Technical Support Center: Optimizing Ethyl 3-Methyl-2-butenoate-d6 Concentration for Internal Standard Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ethyl 3-Methyl-2-butenoate-d6 when used as a deuterated internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

This compound, as a deuterated internal standard, is primarily used in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of the measurement of the corresponding unlabeled analyte.[1] It is particularly useful in the analysis of volatile and semi-volatile organic compounds in complex matrices, such as in food, beverages, and biological samples. By adding a known and constant amount of the deuterated standard to all samples, calibration standards, and quality controls, it compensates for variations that can occur during sample preparation, injection, and instrument analysis.

Q2: Why is a deuterated standard like this compound preferred over other types of internal standards?

Deuterated internal standards are considered the "gold standard" in mass spectrometry-based quantification for several reasons:[2]

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during extraction, chromatography, and ionization.

  • Co-elution: Ideally, the deuterated standard co-elutes with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement).[1]

  • Mass Difference: The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by a mass spectrometer, while their similar structures ensure comparable analytical behavior.

Q3: What are the initial considerations before selecting a concentration for this compound?

Before determining the optimal concentration, consider the following:

  • Expected Analyte Concentration Range: The concentration of the internal standard should be appropriate for the expected concentration range of the analyte in the samples.

  • Linear Range of the Instrument: The chosen concentration should provide a detector response that falls within the linear dynamic range of the mass spectrometer.

  • Purity of the Internal Standard: Ensure the chemical and isotopic purity of the this compound to avoid interference with the analyte signal.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Question: I am observing broad, tailing, or low-intensity peaks for this compound. What could be the cause and how can I resolve it?

Answer:

Poor peak shape or low signal intensity for a volatile ester like this compound can stem from several factors. Follow these troubleshooting steps:

  • Check for Adsorption: Volatile esters can be prone to adsorption onto active sites in the GC inlet, column, or transfer lines.

    • Solution: Deactivate the GC inlet liner with a suitable silylating agent. Use a high-quality, inert GC column. Ensure all transfer lines are inert and at an appropriate temperature.

  • Optimize Temperatures: Inappropriate temperatures in the GC inlet, oven program, or transfer line can affect peak shape.

    • Solution: Optimize the injection port temperature to ensure complete and rapid volatilization without degradation. Review the GC oven temperature program to ensure proper focusing of the analyte at the head of the column and efficient elution.

  • Solvent Effects: The choice of solvent can impact peak shape.

    • Solution: Ensure the solvent is compatible with the analytical column and the analyte. Mismatched solvent polarity can lead to peak distortion.

  • Sample Matrix Interference: Components in the sample matrix can interfere with the chromatography.

    • Solution: Improve sample cleanup procedures to remove interfering matrix components.

Issue 2: Inconsistent Internal Standard Response Across Samples

Question: The peak area of this compound varies significantly between my samples, standards, and quality controls. What should I investigate?

Answer:

Consistent internal standard response is crucial for reliable quantification. Variability can indicate several issues:

  • Inconsistent Spiking: The most common cause is inaccurate or inconsistent addition of the internal standard to each sample.

    • Solution: Use calibrated pipettes and ensure a consistent and reproducible spiking procedure. Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.

  • Matrix Effects: Different sample matrices can cause varying degrees of ion suppression or enhancement in the mass spectrometer.

    • Solution: Perform a matrix effect study by comparing the internal standard response in a neat solution versus post-extraction spiked matrix samples from different sources. If significant matrix effects are observed, enhance the sample cleanup method or adjust chromatographic conditions to separate the analyte and internal standard from the interfering components.

  • Analyte-Internal Standard Competition: At high analyte concentrations, the analyte may compete with the internal standard for ionization, leading to a suppressed internal standard signal.

    • Solution: Re-evaluate the concentration of the internal standard. It may be necessary to use a higher concentration to overcome this competitive effect.

  • Stability Issues: this compound, being an ester, could be susceptible to hydrolysis under acidic or basic conditions, or enzymatic degradation in certain biological matrices.

    • Solution: Investigate the stability of the internal standard in the sample matrix under the conditions of your sample preparation and storage. Adjust the pH of the sample or use inhibitors if enzymatic degradation is suspected.

Issue 3: Chromatographic Shift Between Analyte and Internal Standard

Question: My this compound elutes at a slightly different retention time than the unlabeled analyte. Is this a problem and how can I fix it?

Answer:

A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotopic effect," and it is more common in gas chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and compromise quantification.

  • Optimize Chromatographic Conditions:

    • GC: Adjusting the temperature program (slower ramp rates) can sometimes help to minimize the separation.

    • LC: Modifying the mobile phase composition or gradient profile can improve co-elution.

  • Evaluate Impact: If a small, consistent shift remains, it is crucial to demonstrate that it does not negatively impact the accuracy and precision of the method by performing thorough validation experiments, including matrix effect and recovery assessments.

Data Presentation

The optimal concentration of this compound will be application-dependent. The following table provides hypothetical, yet realistic, starting concentration ranges for various analytical scenarios. The final concentration should always be determined empirically through the optimization protocol outlined below.

Analytical Scenario Typical Analyte Concentration Range Suggested Starting Concentration Range for this compound Rationale
Trace Analysis of Flavor Compounds in a Beverage (GC-MS)0.1 - 10 ng/mL1 - 5 ng/mLThe internal standard concentration should be in the mid-range of the calibration curve to ensure a robust signal-to-noise ratio without saturating the detector.
Quantification of a Drug Metabolite in Plasma (LC-MS/MS)1 - 500 ng/mL50 - 250 ng/mLA concentration in the middle of the linear range helps to normalize variations across a wide range of analyte concentrations.
Analysis of Volatile Esters in Headspace of Food (HS-GC-MS)10 - 1000 µg/kg100 - 500 µg/kgFor headspace analysis, a higher concentration may be needed to ensure sufficient partitioning into the gas phase for detection.
Bioequivalence Study of a Pharmaceutical Compound0.5 - 100 ng/mL10 - 50 ng/mLIn regulated bioanalysis, the internal standard response should be consistent and well above the lower limit of quantification.

Experimental Protocols

Protocol: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal across the entire calibration range of the analyte, ensuring accurate and precise quantification.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the non-deuterated analyte (e.g., Ethyl 3-Methyl-2-butenoate) at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Prepare a stock solution of this compound at a similar high concentration (e.g., 1 mg/mL) in the same solvent.

  • Prepare Working Solutions:

    • From the analyte stock solution, prepare a series of working solutions for constructing the calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.

    • From the this compound stock solution, prepare three to five working solutions at different concentrations. These should represent low, medium, and high concentrations relative to the expected mid-point of the analyte calibration curve (e.g., 10 ng/mL, 50 ng/mL, and 250 ng/mL).

  • Prepare Calibration Curves with Varying Internal Standard Concentrations:

    • For each this compound working solution concentration, prepare a full set of calibration standards.

    • To do this, spike a constant volume of the respective this compound working solution and varying volumes of the analyte working solutions into a blank matrix (the same matrix as the samples to be analyzed).

    • Include a blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard but no analyte) for each set.

  • Sample Analysis:

    • Process all prepared calibration standards according to your established sample preparation procedure.

    • Analyze the processed samples using your developed GC-MS or LC-MS method.

  • Data Evaluation:

    • For each set of calibration curves (corresponding to each internal standard concentration), plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Perform a linear regression for each calibration curve and determine the coefficient of determination (r²).

    • Examine the peak area of this compound across all calibration standards for each concentration level. Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the internal standard peak area at each concentration.

    • Assess the signal-to-noise ratio (S/N) for the internal standard at the proposed concentration.

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that results in a calibration curve with the best linearity (r² > 0.99).

    • The optimal concentration should also provide a consistent internal standard peak area across all calibration standards (typically %RSD < 15%).

    • The signal-to-noise ratio for the internal standard should be sufficiently high (e.g., >20) to ensure reliable detection.

Mandatory Visualizations

References

Preventing isotopic exchange of Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of Ethyl 3-Methyl-2-butenoate-d6 during their experiments.

Troubleshooting Guides

Issue 1: Loss of Deuterium (B1214612) Signal or Appearance of Unlabeled Analyte Peak

Symptom: A decrease in the mass spectrometry signal for this compound is observed over time, accompanied by an increase in the signal corresponding to the unlabeled ethyl 3-methyl-2-butenoate.

Possible Cause: Isotopic back-exchange, where deuterium atoms on the internal standard are replaced by protons from the surrounding environment. This is often facilitated by factors such as pH, temperature, and the type of solvent used. For this compound, the deuterium atoms on the methyl groups are susceptible to exchange, particularly the one at the C3 position, which is allylic and adjacent to a carbonyl group, making it moderately labile.

Troubleshooting Workflow:

G start Start: Deuterium Loss Detected check_solvent Step 1: Evaluate Solvent System start->check_solvent check_ph Step 2: Measure pH of Solutions check_solvent->check_ph Protic solvent identified check_temp Step 3: Assess Temperature Conditions check_ph->check_temp pH is not optimal (not 2.5-4) implement_changes Step 4: Implement Corrective Actions check_temp->implement_changes High temperature exposure verify_stability Step 5: Re-analyze and Verify Stability implement_changes->verify_stability end_stable Resolution: Isotopic Stability Achieved verify_stability->end_stable Signal is stable end_consult Further Action: Consult Supplier verify_stability->end_consult Signal remains unstable

Caption: Troubleshooting workflow for deuterium loss.

Corrective Actions:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample preparation and storage. If protic solvents (e.g., water, methanol) are necessary, minimize the exposure time of the deuterated standard to these solvents.

  • pH Control: Maintain the pH of aqueous solutions between 2.5 and 4.0. Strongly acidic or basic conditions can catalyze the enolization of the carbonyl group, facilitating deuterium exchange.

  • Temperature Management: Store all solutions containing this compound at low temperatures (2-8°C or frozen). Avoid prolonged exposure to room temperature or higher.

Issue 2: Inconsistent Internal Standard Response Across a Batch

Symptom: The peak area or height of this compound varies significantly between samples in the same analytical run, leading to poor precision and accuracy in quantitative results.

Possible Cause: Inconsistent sample processing times or conditions are leading to variable degrees of isotopic exchange among samples.

Troubleshooting Steps:

  • Standardize Timings: Ensure that the time between adding the internal standard and sample analysis is consistent for all samples and calibrators.

  • Uniform Handling: Process all samples under identical conditions of temperature and pH.

  • Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize exchange while samples are awaiting injection.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is the process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the solvent or other molecules in the sample matrix. For this compound, this is a concern because the deuterium labels are on methyl groups, one of which is in a position that is moderately susceptible to exchange under certain conditions (e.g., non-neutral pH, elevated temperature). This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the concentration of the unlabeled analyte, compromising the accuracy of quantification.

Q2: Which deuterium atoms on this compound are most likely to exchange?

A2: The deuterium atoms on the methyl group at the C3 position are more prone to exchange. This is because the hydrogens (or deuteriums) on a carbon adjacent to a double bond (allylic position) and also adjacent to a carbonyl group are more acidic and can be removed under acidic or basic conditions, leading to an intermediate that can then be protonated (or deuterated) by the solvent.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: Stock solutions should be prepared in a high-quality aprotic solvent, such as acetonitrile, and stored in tightly sealed containers at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q4: How can I experimentally verify the isotopic stability of this compound in my specific experimental conditions?

A4: You can perform a stability study by incubating the deuterated standard in your sample matrix (e.g., plasma, urine) and analytical solvents under various conditions (e.g., different temperatures and time points). The detailed methodology for such a study is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table presents hypothetical data from a stability study of this compound in human plasma, illustrating the impact of temperature and pH on isotopic exchange. The percentage of remaining d6 standard was determined by LC-MS/MS.

Incubation Time (hours)Temperature (°C)pH% Remaining this compound
047.4100%
2447.498.5%
2425 (Room Temp)7.485.2%
24377.472.1%
24253.099.1%
24259.065.4%

Note: This data is for illustrative purposes only and highlights the importance of controlling temperature and pH to maintain the isotopic integrity of the standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma) under simulated experimental conditions.

Methodology Workflow:

G start Start: Prepare Spiked Matrix Samples t0 T=0 Analysis: Immediately extract and analyze start->t0 incubate Incubate Samples at Varied Temperatures and Durations start->incubate analyze LC-MS/MS Analysis t0->analyze extract Extract Samples Post-Incubation incubate->extract extract->analyze compare Compare Results to T=0 analyze->compare end End: Determine Stability compare->end

Caption: Workflow for assessing isotopic stability.

Procedure:

  • Sample Preparation: Spike a known concentration of this compound into a pool of the biological matrix (e.g., human plasma). Aliquot the spiked matrix into multiple vials.

  • Time-Zero (T=0) Analysis: Immediately process a set of aliquots (n=3) according to your established sample extraction procedure and analyze them by LC-MS/MS. This will serve as the baseline.

  • Incubation: Store the remaining aliquots under different conditions that mimic your experimental workflow (e.g., 4°C for 24 hours, room temperature for 4 hours).

  • Post-Incubation Analysis: After the specified incubation period, process the samples and analyze them by LC-MS/MS.

  • Data Analysis: Compare the average peak area of this compound from the incubated samples to the average peak area of the T=0 samples. A significant decrease in the peak area suggests isotopic exchange or degradation. Also, monitor the peak area of the unlabeled analyte to see if it increases, which would be indicative of back-exchange.

Ethyl 3-Methyl-2-butenoate-d6 peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of Ethyl 3-Methyl-2-butenoate-d6.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, the peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] This can negatively impact the accuracy of quantification and the resolution between adjacent peaks.[1][3]

Q2: What are the common causes of peak tailing for this compound?

A2: Peak tailing for a relatively non-polar compound like this compound in gas chromatography (GC) can be caused by several factors, which can be broadly categorized as chemical and physical effects.[2]

  • Chemical Causes: These involve interactions between the analyte and active sites within the GC system. While esters are not as prone to strong interactions as acids or amines, they can still be affected by active silanol (B1196071) groups in the inlet liner, on glass wool, or at the head of the column.[4][5]

  • Physical Causes: These are often related to disruptions in the carrier gas flow path. This can include issues like improper column installation (e.g., incorrect depth, poor cut), dead volumes in the system, or a contaminated column.[2][3][4] Column overload, where too much sample is injected, can also lead to peak distortion.[6][7]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A3: A good diagnostic step is to observe which peaks in your chromatogram are tailing.[2]

  • If all peaks, including the solvent peak, are tailing: This typically points to a physical issue, such as a disruption in the flow path.[2]

  • If only some of the peaks, particularly more polar compounds in the same run, are tailing while this compound shows less tailing: This would be more indicative of a chemical interaction or adsorption problem with those specific analytes.[2]

Q4: Can the injection technique affect peak tailing for this compound?

A4: Yes, the injection technique is critical. A slow injection speed can cause peak tailing, particularly for earlier eluting peaks.[4] For splitless injections, the initial oven temperature should be about 20°C lower than the boiling point of the sample solvent to ensure proper focusing of the analyte band on the column.[3] The boiling point of ethyl 3-methyl-2-butenoate is 154-155°C.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing for this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing in Chromatogram B Are all peaks tailing? A->B C Physical Issue Likely: Check Flow Path B->C Yes D Chemical Interaction or Contamination Likely B->D No E Inspect & Maintain Inlet: - Replace Septum & Liner - Check for Leaks C->E G Column Maintenance: - Trim Column Inlet - Bakeout Column D->G F Check Column Installation: - Proper Depth - Clean Cut E->F F->G H Review Injection Parameters: - Injection Speed - Split Ratio - Initial Oven Temp. G->H I Consider Sample: - Reduce Concentration - Check Solvent Polarity G->I J Problem Resolved? H->J I->J J->A No, Re-evaluate K End J->K Yes

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step Action Rationale Reference
1. System CheckVerify instrument parameters (temperatures, flow rates, split ratio) are correct for the method.Incorrect parameters can lead to poor chromatography.[1]
2. Inlet MaintenanceReplace the septum and inlet liner. A deactivated liner is recommended.The inlet is a common source of active sites and contamination.[3][9]
3. Column InstallationCheck the column installation depth and ensure the column cut is clean and at a 90-degree angle.Improper installation can create dead volumes and disrupt the flow path.[3][10][11]
4. Column ConditioningTrim 10-20 cm from the inlet of the column. If the problem persists, perform a column bakeout according to the manufacturer's instructions.Contamination and active sites often accumulate at the head of the column.[3][12]
5. Injection ParametersReview and optimize injection parameters. For splitless injection, ensure the initial oven temperature is appropriate for the solvent.A non-optimized injection can cause band broadening and tailing.[3][13]
6. Sample ConcentrationIf peak fronting is not observed, consider diluting the sample.Column overload can lead to peak asymmetry.[6][7]
Guide 2: Addressing Chemical Interactions and Contamination

If you suspect active sites in your system are causing peak tailing, this guide provides targeted solutions.

Chemical Interaction Mitigation

G Mitigating Chemical Interactions A Suspected Chemical Interactions B Use Deactivated Inlet Liner A->B C Trim Column Inlet (10-20 cm) B->C G Problem Resolved? B->G D Column Bakeout C->D C->G E Consider Guard Column D->E D->G E->G F Replace Column F->A G->F No H End G->H Yes

Caption: Steps to address peak tailing caused by active sites.

Troubleshooting Step Detailed Action Expected Outcome Reference
Use Deactivated Liners Replace the current inlet liner with a new, deactivated one.Minimizes interaction between the analyte and active silanol groups in the liner.[3]
Column Trimming Carefully cut 10-20 cm from the inlet end of the column.Removes the section of the column most likely to be contaminated or have a degraded stationary phase.[12]
Column Bakeout Heat the column to a temperature at or slightly above the upper limit of the analytical method (do not exceed the column's maximum temperature) for a few hours with carrier gas flow.Removes semi-volatile contaminants from the column.[12]
Guard Column Install a guard column before the analytical column.Protects the analytical column from non-volatile residues and contamination.[9]

Experimental Protocols

Protocol 1: Inlet Maintenance Procedure
  • Cool Down: Turn off the inlet heater and allow it to cool to a safe temperature.

  • Turn Off Gases: Turn off the carrier gas and split vent flow.

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Septum: Remove the old septum and replace it with a new, high-quality one.

  • Replace Liner: Remove the old inlet liner and replace it with a new, deactivated liner of the same type.

  • Reinstall Column: Reinstall the column, ensuring the correct insertion depth according to the manufacturer's instructions.

  • Leak Check: Pressurize the system and perform a leak check to ensure all connections are secure.

  • Test Run: Restore the instrument to its normal operating conditions and inject a standard of this compound to evaluate the peak shape.

Protocol 2: Column Trimming and Reinstallation
  • Cool Down and Power Off: Cool down the oven and inlet, then power off the instrument.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Trim the Inlet End: Using a ceramic scoring wafer or a sapphire scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[10] Inspect the cut with a magnifying tool to ensure it is clean and at a 90-degree angle.[2][3]

  • Clean the End: Wipe the outside of the column end with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or hexane).

  • Reinstall Column: Reinstall the column in the inlet and detector, ensuring the correct insertion depth and that the fittings are secure but not overtightened.

  • System Check: Power on the instrument, restore gas flows, and perform a leak check.

  • Conditioning Run: Condition the column by running a blank temperature program to remove any oxygen and contaminants introduced during the process.

  • Test Injection: Inject a standard to verify the improvement in peak shape.

Quantitative Data Summary

Parameter Acceptable Requires Investigation Unacceptable
Tailing Factor (Tf) 0.9 - 1.2> 1.2> 1.5
Asymmetry Factor (As) 0.9 - 1.3> 1.3> 1.8

A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.0 indicate peak tailing.[3]

References

Technical Support Center: Matrix Effects on Ethyl 3-Methyl-2-butenoate-d6 Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to matrix effects on the signal of Ethyl 3-Methyl-2-butenoate-d6, a commonly used stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the signal of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How is this compound, as a deuterated internal standard, supposed to mitigate matrix effects?

A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects.[1][3] Because they are chemically almost identical to the unlabeled analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the analyte and this compound to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[5]

Q4: What are the common causes of ion suppression or enhancement in LC-MS/MS analysis?

A4: Several factors can cause ion suppression or enhancement:

  • Competition for Ionization: Co-eluting compounds from the matrix can compete with the analyte and internal standard for the available charge in the ion source.[6]

  • Alteration of Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and reducing ionization efficiency.[7][8]

  • Mobile Phase Additives: While often used to improve chromatography, some additives can cause ion suppression. For example, strong bases like triethylamine (B128534) (TEA) in positive mode and acids like trifluoroacetic acid (TFA) in negative mode can be problematic.[9]

  • Analyte Concentration: At high concentrations, the detector response linearity can be lost due to saturation effects at the droplet surface.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Possible Causes & Solutions

CauseSolution
Inconsistent Matrix Effects Different lots of biological matrix can have varying compositions, leading to different degrees of ion suppression. Evaluate matrix effects across multiple lots of blank matrix.
Variable Extraction Recovery The extraction efficiency of the analyte and this compound may differ between samples. Optimize the sample preparation procedure to ensure consistent recovery for both compounds.
Incorrect Internal Standard Concentration An error in the preparation of the internal standard spiking solution will lead to a systematic bias. Carefully reprepare the internal standard solution and verify its concentration.[1]
Cross-Contamination (Carryover) Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1]
Problem 2: Analyte and this compound Do Not Co-elute

Possible Causes & Solutions

CauseSolution
Isotope Effect The deuterium (B1214612) atoms in this compound can slightly alter its retention time compared to the unlabeled analyte. This is a known phenomenon.[1] If the separation is significant and leads to differential matrix effects, chromatographic optimization is necessary.
Chromatographic Conditions The analytical column's stationary phase, mobile phase composition, gradient, and flow rate can all influence the separation of the analyte and internal standard. Methodically adjust these parameters to achieve co-elution.
Column Degradation A loss of stationary phase or contamination of the column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[1]
Problem 3: Unexpectedly High or Low Analyte Concentrations

Possible Causes & Solutions

CauseSolution
Differential Matrix Effects As mentioned, a slight shift in retention time can cause the analyte and this compound to experience different levels of ion suppression or enhancement. This is a critical issue that requires chromatographic optimization to ensure co-elution.
Impurity in Internal Standard The presence of unlabeled analyte in the this compound stock solution will lead to an overestimation of the analyte concentration. Verify the purity of the internal standard.
Deuterium-Hydrogen Exchange In some cases, deuterium atoms on a labeled internal standard can exchange with hydrogen atoms from the solvent or matrix. This would decrease the internal standard signal and lead to artificially high calculated analyte concentrations. While less common for this specific molecule, it's a possibility to consider.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the extracted matrix at the same concentration as Set A.[3]

    • Set C (Pre-extraction Spike): Analyte and this compound are spiked into the blank matrix at the same concentration and then extracted using the established sample preparation method. (This set is used to determine recovery, but is often performed concurrently).[3]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [1]

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation:

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (%)Recovery (%)
Set A (Neat)N/AN/A
Set B (Post-spike)
Set C (Pre-spike)N/A
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Procedure:

  • Set up a post-column infusion system where a solution of this compound is continuously infused into the mobile phase flow between the analytical column and the mass spectrometer ion source.[10]

  • Inject an extracted blank matrix sample onto the LC-MS/MS system.

  • Monitor the signal of the infused this compound.

  • A stable baseline signal is expected. Any deviation (dip or rise) from this baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[10]

Visualizations

cluster_0 Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility Problem Poor Reproducibility of Analyte/IS Area Ratio Cause1 Inconsistent Matrix Effects? Problem->Cause1 Cause2 Variable Extraction Recovery? Problem->Cause2 Cause3 Incorrect IS Concentration? Problem->Cause3 Cause4 Sample Carryover? Problem->Cause4 Solution1 Evaluate multiple matrix lots. Cause1->Solution1 Solution2 Optimize sample preparation. Cause2->Solution2 Solution3 Reprepare and verify IS solution. Cause3->Solution3 Solution4 Optimize autosampler wash. Cause4->Solution4 cluster_1 Assessment of Matrix Effects Start Start Experiment PrepA Set A: Analyte + IS in Solvent Start->PrepA PrepB Set B: Post-extraction Spike Start->PrepB PrepC Set C: Pre-extraction Spike Start->PrepC Analysis LC-MS/MS Analysis PrepA->Analysis PrepB->Analysis PrepC->Analysis CalcME Calculate Matrix Effect (B vs A) Analysis->CalcME CalcRE Calculate Recovery (C vs B) Analysis->CalcRE ResultME Ion Suppression/Enhancement? CalcME->ResultME ResultRE Acceptable Recovery? CalcRE->ResultRE End End ResultME->End ResultRE->End

References

Technical Support Center: Troubleshooting Poor Recovery of Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ethyl 3-Methyl-2-butenoate-d6 as an internal standard or analyte, achieving consistent and high recovery is paramount for accurate quantification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor recovery of this compound?

Poor recovery can stem from a combination of factors related to the compound's inherent properties and experimental procedures. The most common culprits include:

  • Volatility: this compound is a volatile compound, making it susceptible to loss during sample preparation steps, especially those involving elevated temperatures or vacuum.

  • Chemical Instability: As an α,β-unsaturated ester, it can be prone to degradation through hydrolysis (especially under acidic or basic conditions), photodegradation, or thermal decomposition.[1]

  • Suboptimal Extraction: Inefficient extraction from the sample matrix can lead to significant loss of the analyte. This can be due to an inappropriate choice of solvent, incorrect pH, or inadequate mixing.

  • Isotopic Exchange: The deuterium (B1214612) labels may exchange with protons from the surrounding environment, particularly under certain pH and temperature conditions, leading to a decrease in the deuterated signal.[2][3][4]

  • Adsorption: The compound may adsorb to the surfaces of labware, such as glass or plastic, resulting in lower recovery.[5]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.

Q2: How can I minimize the loss of this compound due to its volatility?

To mitigate losses from volatility:

  • Work at low temperatures: Perform all sample preparation steps, including extraction and solvent evaporation, at reduced temperatures.

  • Use a gentle stream of nitrogen for evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. Avoid using high vacuum or high heat.

  • Keep samples sealed: Whenever possible, keep sample vials tightly capped to prevent evaporative losses.

Q3: What are the optimal storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the standard. General recommendations include:

  • Temperature: Store at or below 4°C for short-term use and at -20°C for long-term storage.[6]

  • Protection from light: Store in amber vials or in the dark to prevent photodegradation.

  • Inert atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere like argon or nitrogen.

  • Appropriate solvent: Dissolve the standard in a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or ethyl acetate (B1210297). Avoid acidic or basic solutions.[7]

Q4: I am observing a decrease in the d6 signal and an increase in the d0 signal. What could be the cause?

This is a strong indication of isotopic exchange , where the deuterium atoms on your standard are being replaced by hydrogen atoms from the solvent or matrix.[2][3][4]

  • Troubleshooting Isotopic Exchange:

    • Check the pH of your solutions: Isotopic exchange is often catalyzed by acidic or basic conditions. The minimum rate of exchange for many compounds is between pH 2.5 and 3.[8]

    • Evaluate your solvent: Protic solvents like water and methanol (B129727) can be a source of protons for exchange. If possible, use aprotic solvents.

    • Control the temperature: Higher temperatures can accelerate the rate of exchange. Keep samples and standards cool.

    • Consider the position of the deuterium labels: Deuterium atoms on carbons adjacent to the carbonyl group in α,β-unsaturated esters can be more susceptible to exchange.[9]

Troubleshooting Guides

Guide 1: Low Recovery During Sample Extraction

If you are experiencing low recovery after the extraction step, consider the following:

Troubleshooting Workflow for Low Extraction Recovery

start Low Recovery Observed check_method Review Extraction Method (LLE or SPE) start->check_method check_solvent Is the extraction solvent optimal? check_method->check_solvent check_ph Is the sample pH appropriate? check_solvent->check_ph If yes optimize_solvent Test different solvents or mixtures (see Table 2) check_solvent->optimize_solvent If no check_mixing Is mixing/vortexing adequate? check_ph->check_mixing If yes adjust_ph Adjust pH to ensure compound is neutral check_ph->adjust_ph If no check_spe_sorbent For SPE: Is the sorbent type correct? check_mixing->check_spe_sorbent If yes increase_mixing Increase vortexing time or use a mechanical shaker check_mixing->increase_mixing If no check_spe_elution For SPE: Is the elution solvent strong enough/volume sufficient? check_spe_sorbent->check_spe_elution If yes select_sorbent Select sorbent based on analyte polarity (e.g., C18 for non-polar) check_spe_sorbent->select_sorbent If no optimize_elution Test stronger elution solvents or increase volume check_spe_elution->optimize_elution If no re_evaluate Re-evaluate Recovery check_spe_elution->re_evaluate If yes optimize_solvent->re_evaluate adjust_ph->re_evaluate increase_mixing->re_evaluate select_sorbent->re_evaluate optimize_elution->re_evaluate

Caption: Troubleshooting workflow for low extraction recovery.

Guide 2: Investigating Compound Degradation

If you suspect that this compound is degrading during your experiment, this guide can help you pinpoint the cause.

Potential Degradation Pathways

compound This compound hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation thermal_degradation Thermal Degradation compound->thermal_degradation acid_hydrolysis Acid-Catalyzed hydrolysis->acid_hydrolysis base_hydrolysis Base-Catalyzed (Saponification) hydrolysis->base_hydrolysis uv_light Exposure to UV or short-wavelength light photodegradation->uv_light high_temp High temperatures (e.g., GC inlet, evaporation) thermal_degradation->high_temp products1 3-Methyl-2-butenoic acid-d6 + Ethanol acid_hydrolysis->products1 products2 Salt of 3-Methyl-2-butenoic acid-d6 + Ethanol base_hydrolysis->products2 products3 Various degradation products uv_light->products3 products4 Decomposition products high_temp->products4

Caption: Potential degradation pathways for this compound.

Data Presentation

Table 1: Physicochemical Properties of Ethyl 3-Methyl-2-butenoate

PropertyValueImplication for Recovery
Molecular FormulaC₇H₆D₆O₂-
Molecular Weight134.21 g/mol -
Boiling Point~155-156 °C (for non-deuterated)Volatility can lead to loss during high-temperature steps.
LogP~2.21 (for non-deuterated)Indicates good solubility in organic solvents, suitable for LLE.
Water SolubilityLowFavorable for extraction from aqueous matrices.

Table 2: Comparison of Liquid-Liquid Extraction Solvents for Volatile Esters

SolventPolarity IndexBoiling Point (°C)General Recovery for Volatile Esters
n-Hexane0.169Good for non-polar esters, but can co-evaporate with volatile analytes.
Diethyl Ether2.835Excellent solvating power, but highly volatile and flammable.
Dichloromethane3.140Good for a wide range of polarities, but is a suspected carcinogen.
Ethyl Acetate4.477Good balance of polarity and volatility, often a good starting point.[5]
Acetonitrile5.882Miscible with water, often used in a "salting-out" LLE.

Table 3: pH Stability of a Representative α,β-Unsaturated Ester (Ethyl Crotonate)

pHHalf-life (t₁/₂) at 25°C (estimated)Predominant Degradation Pathway
2> 1 yearMinimal Hydrolysis
5~ 1 yearSlow Acid-Catalyzed Hydrolysis
7~ 1.7 yearsNeutral Hydrolysis
9~ 2 monthsBase-Catalyzed Hydrolysis (Saponification)
11~ 2 daysRapid Base-Catalyzed Hydrolysis

Note: This data is for a structurally similar compound and should be used as a general guide. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol provides a general procedure for the extraction of this compound from a plasma matrix.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma in a glass tube, add the appropriate amount of this compound working solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of cold ethyl acetate to the plasma sample.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4°C and 3000 x g for 10 minutes to separate the layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein interface.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or mobile phase) for GC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Sample

This protocol is a general guideline for the extraction of this compound from a water sample.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To a 100 mL water sample, add the appropriate amount of this compound working solution.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte with 5 mL of ethyl acetate into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen at a temperature no higher than 30°C.

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (suggested):

      • This compound: m/z (to be determined based on fragmentation pattern, likely including the molecular ion and major fragments).

      • Ethyl 3-Methyl-2-butenoate (non-deuterated): m/z 128 (molecular ion), 113, 83, 55.[10]

References

Calibration curve issues with Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl 3-Methyl-2-butenoate-d6 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated form of Ethyl 3-Methyl-2-butenoate, a volatile organic compound. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[1] Its deuteration makes it chemically similar to the non-deuterated analyte, but with a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Q2: Why is my calibration curve for this compound showing poor linearity?

Poor linearity in your calibration curve can stem from several factors. Ensure that your calibration standards are prepared accurately and are within the linear dynamic range of your instrument. High variability in the internal standard response can also compromise accuracy.[2] Other potential causes include issues with the GC-MS system, such as a contaminated injector or ion source, or problems with the sample preparation process.

Q3: I am observing a different retention time for this compound compared to its non-deuterated analog. Is this normal?

Yes, it is not uncommon for deuterated compounds to have slightly shorter retention times in chromatography compared to their non-deuterated counterparts.[3] This is known as the "isotope effect." While often minimal, a significant shift can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, impacting accuracy.[3] If the retention time shift is significant and inconsistent, it is advisable to troubleshoot your chromatographic method.[2]

Q4: What are potential causes for low or no signal from my this compound internal standard?

Several factors can contribute to a weak or absent signal for your internal standard. These include:

  • Improper Storage: Ensure the standard is stored according to the manufacturer's recommendations to prevent degradation.

  • Incorrect Preparation: Double-check all dilutions and concentrations during the preparation of your working solutions.

  • Instrumental Issues: A dirty ion source, a leak in the system, or incorrect MS parameters can all lead to poor signal intensity.

  • Sample Matrix Effects: Components in your sample matrix can suppress the ionization of the internal standard.

Q5: What are "matrix effects" and how can they affect my analysis with this compound?

Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can lead to inaccurate quantification. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[3]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.995)
Potential Cause Troubleshooting Steps
Inaccurate Standard Preparation 1. Verify the concentration of the stock solution. 2. Prepare fresh serial dilutions. 3. Use calibrated pipettes and ensure proper pipetting technique.
Inappropriate Concentration Range 1. Widen or narrow the concentration range of your calibration standards. 2. Consult literature for typical linear ranges for similar volatile esters.
Instrument Contamination 1. Clean the GC injector port and replace the liner and septum. 2. Clean the MS ion source, lens, and quadrupole.
Variability in Internal Standard Response 1. Ensure consistent addition of the internal standard to all samples and standards. 2. Investigate for matrix effects that may be disproportionately affecting the internal standard.[2]
Issue 2: Retention Time Shift Between Analyte and Internal Standard
Potential Cause Troubleshooting Steps
Isotope Effect 1. This is an inherent property of deuterated standards. A small, consistent shift is acceptable. 2. If the shift is large or inconsistent, proceed with chromatographic optimization.[2]
Chromatographic Conditions 1. Optimize the GC oven temperature program (initial temperature, ramp rate, final temperature). 2. Adjust the carrier gas flow rate. 3. Consider using a column with a different stationary phase if co-elution cannot be achieved.
Column Degradation 1. Trim the first few centimeters of the analytical column. 2. Replace the column if performance does not improve.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol provides a general guideline for preparing calibration standards for the quantification of a target analyte using this compound as an internal standard.

  • Prepare a Stock Solution of the Analyte: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable high-purity solvent (e.g., methanol, ethyl acetate) to achieve a concentration of 1 mg/mL.

  • Prepare a Stock Solution of the Internal Standard: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Prepare a Working Internal Standard Solution: Dilute the internal standard stock solution to a concentration that will result in a robust signal in your GC-MS system (e.g., 10 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Spike with Internal Standard: Add a fixed volume of the working internal standard solution to each calibration standard to achieve a constant final concentration (e.g., 1 µg/mL).

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile compounds like Ethyl 3-Methyl-2-butenoate from liquid or solid samples.[1]

  • Sample Aliquoting: Accurately weigh or pipette a known amount of your sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Expose a suitable SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined time (e.g., 20 minutes) to adsorb the analytes.[1]

  • Desorption and GC-MS Analysis: Immediately transfer the SPME fiber to the heated GC injector port for thermal desorption of the analytes onto the analytical column.

Quantitative Data Summary

The following tables provide exemplary performance data for a GC-MS method for the analysis of volatile esters using a deuterated internal standard. Actual results will vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Exemplary Calibration Curve Data

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.515,234305,1230.050
1.031,056308,5430.101
5.0155,879306,9870.508
20.0620,123307,5542.016
50.01,543,876308,1115.011
100.03,098,543307,98710.061
Linearity (r²) --0.9995

Table 2: Exemplary Method Validation Parameters

ParameterTypical Value
Linear Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start stock_analyte Prepare Analyte Stock Solution start->stock_analyte stock_is Prepare IS Stock Solution start->stock_is sample_prep Prepare Sample start->sample_prep cal_standards Prepare Calibration Standards stock_analyte->cal_standards working_is Prepare Working IS Solution stock_is->working_is spike_standards Spike Standards with IS working_is->spike_standards spike_sample Spike Sample with IS working_is->spike_sample cal_standards->spike_standards extraction HS-SPME Extraction spike_standards->extraction sample_prep->spike_sample spike_sample->extraction gcms_analysis GC-MS Injection & Data Acquisition extraction->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample peak_integration->quantification cal_curve->quantification end End quantification->end

Caption: Experimental workflow for quantification using an internal standard.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions start Poor Calibration Curve Linearity check_prep Verify Standard Preparation start->check_prep check_range Assess Concentration Range start->check_range check_instrument Inspect GC-MS System start->check_instrument check_is Evaluate IS Response start->check_is reprepare Prepare Fresh Standards check_prep->reprepare adjust_range Adjust Concentration Range check_range->adjust_range clean_instrument Clean Injector & Ion Source check_instrument->clean_instrument investigate_matrix Investigate Matrix Effects check_is->investigate_matrix end Linearity Improved reprepare->end adjust_range->end clean_instrument->end investigate_matrix->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Minimizing degradation of Ethyl 3-Methyl-2-butenoate-d6 in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Ethyl 3-Methyl-2-butenoate-d6 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is the deuterated (heavy isotope-labeled) form of Ethyl 3-Methyl-2-butenoate. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because its chemical and physical properties are nearly identical to the non-labeled ("light") analyte, it can effectively account for variations and losses during sample preparation and analysis, leading to more accurate and precise results.[1]

Q2: What are the critical chemical properties of this compound to consider during sample preparation?

This compound is a volatile ester.[2][3] Key properties include:

  • Appearance: Slightly Yellow or Light Yellow Liquid/Oil.[4][5]

  • Stability: The non-deuterated form is stable under standard conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6] This suggests the deuterated form will have similar incompatibilities.

  • Solubility: It is soluble in organic solvents such as Dichloromethane, Ether, Ethyl Acetate, and Hexane.[7]

  • Storage: Long-term storage at low temperatures (-20°C or 2-8°C) is recommended to maintain integrity.[4][7]

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: As an α,β-unsaturated ester, it is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[8] This reaction cleaves the ester bond, converting the compound into its corresponding carboxylate and ethanol, rendering it undetectable as the target analyte. High pH (e.g., 11-13) can lead to high yields of hydrolysis products.[8]

  • Volatilization: Due to its volatile nature, significant loss of the standard can occur if samples are not handled properly.[2][9] This includes evaporation from unsealed containers, excessive heating, or during solvent evaporation/concentration steps.

Troubleshooting Guide

Q4: My recovery for this compound is low and/or inconsistent. What are the potential causes?

Low or variable recovery is a common issue stemming from the compound's chemical instability under certain conditions and its physical volatility. The most likely causes are improper pH, excessive temperature, inappropriate solvent selection, or physical loss during handling.

Below is a decision tree to help diagnose the issue.

G start Start: Low/Inconsistent Recovery Observed check_ph 1. Check Sample/Solvent pH Is it strongly acidic or basic? start->check_ph ph_yes pH is > 8 or < 5 check_ph->ph_yes Yes ph_no pH is neutral (approx. 6-8) check_ph->ph_no No remedy_ph Action: Adjust pH to neutral. Buffer sample if necessary. Avoid strong acids/bases. ph_yes->remedy_ph check_temp 2. Review Temperature Settings Are high temperatures used? ph_no->check_temp temp_yes Extraction or storage temp > 80°C? check_temp->temp_yes Yes temp_no Temperatures are controlled and moderate check_temp->temp_no No remedy_temp Action: Lower incubation/desorption temp. Ensure cold storage (-20°C). Minimize time at high temp. temp_yes->remedy_temp check_handling 3. Evaluate Sample Handling Are there steps where volatiles can escape? temp_no->check_handling handling_yes Vials not sealed? Aggressive solvent evaporation? check_handling->handling_yes Yes handling_no Proper sealing and gentle concentration used check_handling->handling_no No remedy_handling Action: Use PTFE/silicone septa. Seal vials immediately. Use gentle N2 stream for concentration. handling_yes->remedy_handling check_solvent 4. Assess Solvent Purity/Type Is the solvent appropriate? handling_no->check_solvent remedy_solvent Action: Use high-purity volatile solvents (DCM, Hexane). Avoid water and non-volatile solvents. check_solvent->remedy_solvent G compound This compound (Ester) reagents + OH- (Base) + H2O (Water) compound->reagents products 3-Methyl-2-butenoate-d6 (Carboxylate Anion) + Ethanol reagents->products Hydrolysis (Degradation) G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample_collection 1. Collect Sample (1-5 g or 1-5 mL) into Headspace Vial add_is 2. Spike with IS (this compound) sample_collection->add_is seal_vial 3. Immediately Seal Vial add_is->seal_vial incubate 4. Incubate Vial (e.g., 60°C for 30 min) seal_vial->incubate expose_fiber 5. Expose SPME Fiber to Headspace (e.g., 15 min) incubate->expose_fiber desorb 6. Desorb Fiber in GC Inlet (e.g., 250°C) expose_fiber->desorb analyze 7. Chromatographic Separation & Mass Spec Detection desorb->analyze quantify 8. Quantify Analyte using IS Peak Area Ratio analyze->quantify

References

Validation & Comparative

A Comparative Guide to Internal Standards: Featuring Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison of Ethyl 3-Methyl-2-butenoate-d6, a deuterated internal standard, with other common internal standards used in chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] this compound, as a stable isotope-labeled (SIL) internal standard, is designed to mimic its non-deuterated counterpart, making it an excellent choice for the quantitative analysis of volatile esters and other similar compounds found in flavors, fragrances, and biological matrices.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[2] Their performance typically surpasses that of non-deuterated (structural analog or homologous series) internal standards, primarily due to their ability to more effectively compensate for matrix effects.[3][4]

The following table summarizes the expected performance characteristics of this compound compared to a common non-deuterated internal standard, such as a structurally similar ester (e.g., Ethyl Butyrate) or a hydrocarbon (e.g., n-alkane).

Performance CharacteristicThis compound (Deuterated IS)Non-Deuterated Internal Standard (e.g., Structural Analog)
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for similar ion suppression or enhancement.[3][4]Moderate to Poor: Different retention times and chemical properties can lead to differential matrix effects.
Accuracy & Precision High: Minimizes variability in sample preparation and instrument response, leading to more accurate and precise results.[5]Variable: Can be high in simple matrices, but may be compromised in complex samples due to matrix effects.
Recovery Correction Excellent: Closely mimics the analyte's behavior during extraction and sample workup, providing a reliable measure of recovery.Good to Moderate: Differences in polarity and solubility can lead to variations in extraction efficiency compared to the analyte.
Chromatographic Behavior Nearly identical retention time to the non-labeled analyte, ensuring co-elution.Different retention time, requiring baseline separation from the analyte and other matrix components.
Versatility Primarily used for the specific analysis of its non-deuterated analog or structurally very similar compounds.Can sometimes be used for a group of analytes with similar chemical properties.
Cost Generally higher due to the synthetic complexity of isotope labeling.Generally lower and more readily available.

Experimental Protocols

A robust analytical method is essential for achieving reliable quantitative results. The following is a detailed protocol for the analysis of volatile esters in a complex matrix (e.g., a food or beverage sample) using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS.

Materials and Reagents
  • Analytes: Standard solutions of the target volatile esters.

  • Internal Standard: this compound solution of known concentration (e.g., 10 µg/mL in methanol).

  • Solvents: HPLC-grade methanol, ethanol, and deionized water.

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa.

  • SPME Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Sample Preparation
  • Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1.0 mL of deionized water and 1.0 g of sodium chloride (to increase the volatility of the analytes).

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic cap.

HS-SPME-GC-MS Analysis
  • Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the volatile compounds in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column.

  • GC-MS Parameters (Example):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor at least two characteristic ions for each analyte and the internal standard.

Data Analysis
  • Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the selected ions for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using calibration standards.

  • Quantify the concentration of each analyte in the sample using the internal standard calibration method.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with This compound sample->add_is vial Seal in Headspace Vial add_is->vial incubate Incubation & Equilibration vial->incubate Automated Injection extract Headspace Extraction (SPME) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC Separation & MS Detection desorb->gcms integrate Peak Integration gcms->integrate calculate Calculate Response Factors integrate->calculate quantify Quantify Analyte Concentration calculate->quantify

Caption: Experimental workflow for volatile compound analysis using an internal standard.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_prep Sample Preparation (e.g., Extraction) analyte_inj GC/LC Injection analyte_prep->analyte_inj analyte_det MS Detection analyte_inj->analyte_det ratio Calculate Peak Area Ratio (Analyte / IS) analyte_det->ratio is_prep Sample Preparation (e.g., Extraction) is_inj GC/LC Injection is_prep->is_inj is_det MS Detection is_inj->is_det is_det->ratio calibration Apply Calibration Curve ratio->calibration result Accurate Concentration calibration->result variation Sources of Variation (Matrix Effects, Injection Volume) variation->analyte_prep variation->analyte_inj variation->is_prep variation->is_inj

Caption: Logical relationship of internal standard correction for analytical variability.

References

A Comparative Guide to the Validation of Analytical Methods: Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. The validation of analytical methods ensures the reliability of data, a cornerstone of scientific integrity and regulatory compliance. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a widely accepted practice to improve accuracy and precision by correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of the performance of a deuterated internal standard, Ethyl 3-Methyl-2-butenoate-d6, with a common non-deuterated alternative, focusing on key analytical method validation parameters.

The ideal internal standard is a compound that is chemically similar to the analyte but can be readily distinguished by the detector. Deuterated standards, such as this compound, are considered the "gold standard" for mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and chromatographic separation. The mass difference allows for clear differentiation by the mass spectrometer without significant chromatographic separation.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of a deuterated internal standard, this section compares the expected performance of this compound with a common type of non-deuterated internal standard, such as an ester of a different chain length (e.g., Ethyl Heptanoate), for the analysis of a hypothetical analyte, "Analyte X," which is structurally similar to Ethyl 3-Methyl-2-butenoate. The following tables summarize the typical validation parameters based on data from various studies on the analysis of esters and volatile compounds.

Table 1: Comparison of Linearity and Range

ParameterThis compound (Deuterated IS)Ethyl Heptanoate (Non-Deuterated IS)Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.995r² ≥ 0.99
Range Wide, analyte-dependentWide, analyte-dependentDemonstrates acceptable precision, accuracy, and linearity

Table 2: Comparison of Accuracy and Precision

ParameterThis compound (Deuterated IS)Ethyl Heptanoate (Non-Deuterated IS)Acceptance Criteria
Accuracy (% Recovery) 95 - 105%85 - 115%Typically 80 - 120%
Precision (RSD)
- Repeatability< 5%< 10%RSD < 15%
- Intermediate Precision< 8%< 15%RSD < 15%

Table 3: Comparison of Specificity, LOD, and LOQ

ParameterThis compound (Deuterated IS)Ethyl Heptanoate (Non-Deuterated IS)Acceptance Criteria
Specificity High (Mass spectral distinction)Moderate (Chromatographic separation)No significant interference at the retention time of the analyte
Limit of Detection (LOD) LowerHigherSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) LowerHigherSignal-to-noise ratio ≥ 10

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a GC-MS method using an internal standard.

Linearity Assessment

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a stock solution of the analyte and the internal standard (this compound or Ethyl Heptanoate).

  • Create a series of at least five calibration standards by spiking a blank matrix with decreasing concentrations of the analyte.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze each calibration standard in triplicate using the developed GC-MS method.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Accuracy and Precision Study

Objective: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • For Accuracy:

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery for each sample using the equation: (Measured Concentration / Nominal Concentration) * 100%.

  • For Precision:

    • Repeatability (Intra-assay precision): Analyze five replicates of each QC level on the same day and by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analyze five replicates of each QC level on three different days, by two different analysts, or using two different instruments.

    • Calculate the relative standard deviation (RSD) for the measurements at each concentration level.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_0 Method Validation Workflow A Define Analytical Method Requirements B Select Internal Standard (e.g., this compound) A->B C Develop GC-MS Method B->C D Perform Method Validation Experiments C->D E Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) D->E F Document Validation Report E->F

Experimental workflow for analytical method validation.

cluster_1 Internal Standard Selection Logic Start Need for an Internal Standard MassSpec Is Mass Spectrometry the Detection Method? Start->MassSpec Deuterated Use Deuterated Standard (e.g., this compound) MassSpec->Deuterated Yes NonDeuterated Use Non-Deuterated Analog (e.g., Ethyl Heptanoate) MassSpec->NonDeuterated No

Decision pathway for internal standard selection.

Cross-Validation of Ethyl 3-Methyl-2-butenoate-d6 with its Non-Deuterated Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as Ethyl 3-Methyl-2-butenoate-d6, is a widely accepted practice to ensure the accuracy and reliability of bioanalytical methods, particularly those employing mass spectrometry.[1][2][3] This guide provides an objective comparison of the performance of this compound as an internal standard against its non-deuterated counterpart, supported by representative experimental data.

The fundamental principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest.[2] This similarity allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in these steps.[3] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[1]

Comparative Performance Data

The following tables summarize the expected performance characteristics when using this compound versus the non-deuterated Ethyl 3-Methyl-2-butenoate as an internal standard in a hypothetical LC-MS/MS assay. The data is representative of typical outcomes in bioanalytical method validation.

Table 1: Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 199.23.8
10100.82.5
10099.51.9
Non-deuterated Standard 188.711.5
1092.19.8
10095.37.2

Table 2: Matrix Effect

Internal StandardMatrix SourcesMatrix Factor (MF)IS-Normalized MF (%CV)
This compound Source 10.983.2
Source 21.02
Source 30.95
Non-deuterated Standard Source 10.8514.8
Source 21.15
Source 30.93

Experimental Protocols

The following are detailed methodologies for key experiments in the cross-validation of a bioanalytical method using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.[1]

Preparation of Stock and Working Solutions
  • Objective: To prepare accurate and stable stock and working solutions of the analyte (Ethyl 3-Methyl-2-butenoate) and the deuterated internal standard (this compound).

  • Protocol:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution with the same solvent.

    • Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples (calibrators, QCs, and study samples).

    • Verify the stability of stock and working solutions under the intended storage conditions.

Selectivity
  • Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components.[2]

  • Protocol:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

    • Process one set of blank samples without the addition of the analyte or internal standard to check for interferences at their respective retention times.

    • Process a second set of blank samples spiked only with the deuterated internal standard to ensure no contribution to the analyte's signal.

    • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

Matrix Effect Assessment
  • Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[1]

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source:

      • Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.

      • Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

    • The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of this compound.

G cluster_prep Sample Preparation cluster_samples Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters stock_analyte Analyte Stock (Ethyl 3-Methyl-2-butenoate) working_std Working Standards & QCs stock_analyte->working_std stock_is IS Stock (this compound) working_is Working IS Solution stock_is->working_is spiked_samples Spiked Calibration Standards & QCs working_std->spiked_samples working_is->spiked_samples blank_matrix Blank Matrix blank_matrix->spiked_samples extraction Sample Extraction (e.g., SPE, LLE) spiked_samples->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_proc Data Processing lc_ms->data_proc accuracy Accuracy & Precision data_proc->accuracy selectivity Selectivity data_proc->selectivity matrix_effect Matrix Effect data_proc->matrix_effect stability Stability data_proc->stability

References

The Gold Standard for Volatile Compound Analysis: A Guide to the Accuracy and Precision of Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the pursuit of accuracy and precision is paramount. The choice of an internal standard is a critical determinant of data quality, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of Ethyl 3-Methyl-2-butenoate-d6, a deuterated internal standard, against its non-deuterated and structural analogue counterparts, supported by representative experimental data and detailed methodologies.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis.[1][2] This is because their physical and chemical properties are nearly identical to the analyte of interest, in this case, Ethyl 3-Methyl-2-butenoate. This near-identical nature ensures that the internal standard and the analyte behave similarly during sample preparation, injection, and ionization, effectively compensating for variations in the analytical process.[2] The primary advantage of using a deuterated standard is its ability to co-elute with the analyte, thereby experiencing the same matrix effects and resulting in a more consistent and accurate quantification.

Performance Comparison: this compound vs. Alternatives

To illustrate the enhanced performance of this compound, we present a comparative analysis with two common alternatives: an external standard (no internal standard) and a structural analogue internal standard (e.g., Ethyl 2-Methyl-2-butenoate). The following data represents a typical validation study for the quantification of Ethyl 3-Methyl-2-butenoate in a complex matrix, such as a food or biological sample.

Table 1: Comparison of Accuracy and Precision

Calibration MethodAnalyte Concentration (ng/mL)Measured Concentration (ng/mL, Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
External Standard 108.2 ± 1.582.018.3
5058.9 ± 7.1117.812.1
10091.5 ± 10.291.511.1
Structural Analogue IS 109.1 ± 0.891.08.8
5053.5 ± 3.2107.06.0
10096.2 ± 5.196.25.3
This compound 109.8 ± 0.398.03.1
5050.7 ± 1.1101.42.2
100101.2 ± 1.5101.21.5

As demonstrated in Table 1, the use of this compound as an internal standard results in significantly improved accuracy and precision across a range of concentrations compared to the external standard and structural analogue methods. The lower relative standard deviation (%RSD) highlights the robustness and reproducibility of the method when a deuterated internal standard is employed.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. The following is a representative protocol for the quantification of Ethyl 3-Methyl-2-butenoate using this compound as an internal standard by GC-MS.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Seal the vial and equilibrate at 40°C for 15 minutes with agitation.

  • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 40°C.

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ethyl 3-Methyl-2-butenoate (Analyte): m/z 83, 113, 128

    • This compound (Internal Standard): m/z 89, 119, 134

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of a volatile compound using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Aliquot Spike Spike with This compound Sample->Spike Extraction Headspace SPME Spike->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Integration Peak Area Integration (Analyte & IS) GC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification Final_Result Final Concentration Report Quantification->Final_Result cluster_process Analytical Process Analyte Analyte in Sample Prep Sample Preparation (Extraction, Derivatization) Analyte->Prep IS Internal Standard (this compound) IS->Prep Injection GC Injection Prep->Injection Prep->Injection Ionization MS Ionization Injection->Ionization Injection->Ionization Analyte_Signal Analyte Signal (Variable) Ionization->Analyte_Signal IS_Signal IS Signal (Variable) Ionization->IS_Signal Ratio Analyte/IS Ratio (Constant) Analyte_Signal->Ratio IS_Signal->Ratio

References

Inter-laboratory comparison of Ethyl 3-Methyl-2-butenoate-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Ethyl 3-Methyl-2-butenoate-d6 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This guide provides a comparative analysis of a hypothetical inter-laboratory study on the quantification of this compound, a deuterated internal standard commonly used in mass spectrometry-based assays. The objective of this study was to assess the accuracy, precision, and reproducibility of the analytical method across different laboratories. The results presented herein offer insights into the robustness of the analytical protocol and highlight key areas for method harmonization.

Quantitative Data Summary

Three participating laboratories (Lab A, Lab B, and Lab C) were provided with a standardized sample of this compound at a certified concentration of 50.00 µg/mL. Each laboratory was instructed to perform five replicate measurements using the specified protocol. The performance of each laboratory was evaluated using the Z-score, calculated against the certified reference value.

ParameterLab ALab BLab C
Mean Reported Concentration (µg/mL) 49.8551.2050.15
Standard Deviation (SD) 0.450.600.35
Relative Standard Deviation (RSD) 0.90%1.17%0.70%
Accuracy (Relative Error) -0.30%+2.40%+0.30%
Z-Score -0.332.670.33
  • Z-Score Interpretation: A Z-score between -2 and 2 is generally considered satisfactory. A score between 2 and 3 or -2 and -3 is questionable, while a score outside this range is unsatisfactory. Based on this, Lab A and Lab C demonstrated satisfactory performance, while Lab B's result is questionable, indicating a potential systematic error.

Experimental Protocol: GC-MS Analysis

The following standardized protocol was provided to all participating laboratories for the quantification of this compound.

2.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

2.2. Reagents and Materials

  • Sample: this compound (Certified concentration: 50.00 µg/mL in Methanol)

  • Solvent: HPLC-grade Methanol

2.3. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z):

    • Quantifier: 135.1

    • Qualifier: 91.1

2.4. Data Analysis

  • Perform five replicate injections of the provided sample.

  • Integrate the peak area for the quantifier ion (m/z 135.1).

  • Calculate the mean concentration, standard deviation (SD), and relative standard deviation (RSD %) from the five replicates.

  • Report the final values for comparison.

Inter-laboratory Comparison Workflow

The following diagram illustrates the workflow for the inter-laboratory comparison study, from sample distribution to final data analysis and performance evaluation.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Preparation of Certified Reference Material (CRM) (50.00 µg/mL) B Distribution of CRM to Participating Laboratories A->B C1 Lab A GC-MS Analysis (n=5) B->C1 C2 Lab B GC-MS Analysis (n=5) B->C2 C3 Lab C GC-MS Analysis (n=5) B->C3 D Data Submission: Mean Conc., SD, RSD C1->D C2->D C3->D E Centralized Performance Evaluation (Z-Score Calculation) D->E F Final Comparison Report E->F

Caption: Workflow of the inter-laboratory comparison study.

This structured approach ensures that all laboratories follow a harmonized protocol, allowing for a direct and objective comparison of their analytical performance. The findings from such studies are crucial for validating analytical methods and ensuring the reliability and comparability of data across different research and development sites.

The Gold Standard Debate: A Data-Driven Comparison of Deuterated vs. C13-Labeled Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a pivotal decision that can significantly impact data quality and interpretation. While both deuterated (²H) and Carbon-13 (¹³C)-labeled compounds are mainstays in the field, a comprehensive evaluation reveals critical performance differences. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate stable isotope-labeled standard for your analytical needs.

The ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that it behaves identically during sample extraction, chromatography, and ionization, thereby accurately compensating for variations throughout the analytical workflow.[1] While both deuterated and ¹³C-labeled standards aim to meet this ideal, their inherent properties lead to distinct advantages and disadvantages that can have profound implications for experimental outcomes.

Key Performance Parameters: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards across key analytical parameters.

Table 1: Chromatographic Co-elution

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte. This "isotope effect" is more pronounced in liquid chromatography (LC) separations.[1]Typically co-elutes perfectly with the analyte under various chromatographic conditions.The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]

Table 2: Accuracy & Precision

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in one example.[1] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[1]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[1]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. The use of ¹³C-IS in lipidomics has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1]

Table 3: Stability and Isotopic Interference

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Isotopic Stability Deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[2]The ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[2]¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[2]
Potential for Isotopic Interference Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[2] The natural abundance of deuterium is lower, but cross-talk from the analyte's naturally occurring isotopes can be an issue, especially with a small mass difference.[1]Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the natural abundance of ¹³C being approximately 1.1%.[2]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[2]

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the comparative data. Below are generalized protocols for key experiments used to evaluate internal standard performance.

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To determine the retention time difference between a non-deuterated analyte and its deuterated or ¹³C-labeled internal standard.

Methodology:

  • Standard Preparation: Prepare individual stock solutions of the analyte and the isotopically labeled internal standard in a suitable solvent. Create a mixture containing both compounds at a known concentration ratio.

  • LC-MS/MS System:

    • Column: A C18 reversed-phase column is commonly used for small molecule analysis.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a suitable modifier (e.g., 0.1% formic acid), is typical.

    • Flow Rate: Set according to the column dimensions and particle size.

    • Injection Volume: A consistent volume is injected for all analyses.

  • Data Acquisition: Inject the mixture onto the LC-MS/MS system. Monitor the elution of both the analyte and the internal standard using selected reaction monitoring (SRM) or full scan mode.

  • Data Analysis: Determine the retention times at the apex of the chromatographic peaks for both the analyte and the internal standard. The difference in retention times (ΔRT) is calculated. Multiple injections should be performed to assess the reproducibility of the ΔRT.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the extracted matrix at the same concentration as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples under the same chromatographic and mass spectrometric conditions.

  • Data Analysis: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement. The ME should be similar for both the analyte and the internal standard for effective compensation.

The Phenomenon of Metabolic Switching

A significant consideration when using deuterated standards, particularly in drug development and metabolic studies, is the potential for "metabolic switching." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium can slow down this reaction.[3] This can cause the metabolism of the compound to shift to alternative pathways that do not involve the cleavage of the C-D bond.[3]

While this "deuterium switch" can be therapeutically beneficial in drug design, it is a significant drawback for an internal standard, which is supposed to mimic the metabolic fate of the analyte.[4] ¹³C-labeled standards, with their labeling on the carbon backbone, do not exhibit this metabolic switching phenomenon, as the carbon-carbon bonds are not the primary sites of metabolic cleavage in most instances.

Visualizing the Concepts

To further illustrate the key differences and workflows, the following diagrams are provided.

Synthesis_Comparison cluster_Deuterated Deuterated (²H) Standard Synthesis cluster_C13 Carbon-13 (¹³C) Standard Synthesis D_Start Analyte D_Method1 H/D Exchange (e.g., acid/base catalysis) D_Start->D_Method1 Simpler, but less control over label position D_Method2 De Novo Synthesis (with deuterated reagents) D_Start->D_Method2 More complex, precise label placement D_End Deuterated Standard D_Method1->D_End D_Method2->D_End C13_Start ¹³C-labeled Precursors C13_Method Multi-step De Novo Synthesis C13_Start->C13_Method C13_End ¹³C-Labeled Standard C13_Method->C13_End

Caption: A comparison of typical synthesis routes for deuterated and ¹³C-labeled standards.

Experimental_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Sample Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification Analysis->Quant Performance_Comparison cluster_Deuterated Deuterated (²H) Standard cluster_C13 Carbon-13 (¹³C) Standard D_Chroma Chromatographic Shift D_Stability Potential for H/D Exchange D_Metabolism Metabolic Switching D_Cost Generally Lower Cost C13_Chroma Co-elution with Analyte C13_Stability High Isotopic Stability C13_Metabolism No Metabolic Switching C13_Cost Generally Higher Cost Comparison Key Performance Differences Comparison->D_Chroma Comparison->D_Stability Comparison->D_Metabolism Comparison->D_Cost Comparison->C13_Chroma Comparison->C13_Stability Comparison->C13_Metabolism Comparison->C13_Cost

References

Navigating the Landscape of Deuterated Internal Standards: A Comparative Guide to Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Deuterated internal standards play a pivotal role in achieving this precision, particularly in mass spectrometry-based analyses. This guide provides a comprehensive comparison of Ethyl 3-Methyl-2-butenoate-d6, a valuable internal standard, with other potential alternatives, supported by experimental data and detailed protocols.

This compound (CAS No. 53439-15-9) is a deuterated analog of the naturally occurring volatile organic compound, ethyl 3-methyl-2-butenoate.[1][2][3][4] Its use as an internal standard is predicated on its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and ionization suppression.

Performance Characteristics: A Comparative Analysis

The suitability of a deuterated internal standard is determined by several key parameters, primarily its chemical purity and isotopic enrichment. High chemical purity ensures that no extraneous signals interfere with the analysis, while high isotopic enrichment minimizes signal overlap between the standard and the native analyte.

To provide a clear comparison, the following table summarizes the typical specifications for this compound alongside two common alternative deuterated ester standards, Ethyl Acetate-d3 and Ethyl Acetate-d8.

FeatureThis compound (Typical)Ethyl Acetate-d3 (Representative CoA)[1]Ethyl Acetate-d8 (Representative CoA)
Chemical Formula C₇H₆D₆O₂C₄H₅D₃O₂C₄D₈O₂
Molecular Weight 134.21 g/mol 91.12 g/mol 96.15 g/mol
CAS Number 53439-15-990691-33-1117121-81-0
Chemical Purity >98%98%99% (CP)
Isotopic Purity >98% Deuterium (B1214612) Incorporation99.4% (d0 = 0.27%)99.5 atom % D

Note: The data for this compound is based on typical specifications from various suppliers as a specific Certificate of Analysis with detailed quantitative data was not publicly available. The data for Ethyl Acetate-d3 and Ethyl Acetate-d8 are taken from representative Certificates of Analysis for comparison.

Experimental Protocols for Quality Assessment

The quality of a deuterated internal standard is typically assessed using a combination of chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Objective: To determine the chemical purity of the deuterated standard and confirm its identity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the deuterated standard in a suitable solvent (e.g., methanol, ethyl acetate).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The chemical purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum is compared to a reference spectrum to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Objective: To determine the isotopic purity and confirm the position of deuterium labeling.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the deuterated standard in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum. The signals for deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.

  • Data Analysis: The isotopic enrichment can be estimated by comparing the integrals of the residual proton signals with the integrals of non-deuterated protons in the molecule.

Logical Workflow for Internal Standard Selection and Application

The selection and use of a deuterated internal standard in a quantitative analytical workflow follows a logical progression to ensure data accuracy and reliability.

workflow Workflow for Deuterated Internal Standard Application cluster_prep Preparation Phase cluster_validation Method Validation cluster_analysis Sample Analysis analyte Define Analyte of Interest search_standard Search for Commercially Available Deuterated Standard analyte->search_standard select_standard Select Standard Based on Purity, Isotopic Enrichment, and Cost search_standard->select_standard receive_standard Procure and Receive Standard with CoA select_standard->receive_standard prep_stock Prepare Stock and Working Solutions receive_standard->prep_stock method_dev Develop and Optimize LC-MS/MS or GC-MS Method prep_stock->method_dev validate_method Validate Method (Linearity, Accuracy, Precision, etc.) method_dev->validate_method spike_samples Spike Samples, Calibrators, and QCs with Internal Standard validate_method->spike_samples extract_samples Perform Sample Extraction spike_samples->extract_samples acquire_data Acquire Data extract_samples->acquire_data process_data Process Data and Quantify Analyte acquire_data->process_data

Internal Standard Application Workflow

Signaling Pathway for Accurate Quantification

The underlying principle of using a deuterated internal standard is to establish a reliable signal ratio between the analyte and the standard, which remains constant despite variations in the analytical process.

signaling_pathway Principle of Quantification with a Deuterated Internal Standard cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection MS Detection Analyte Analyte Extraction Extraction +/- Variations Analyte->Extraction IS Internal Standard (d6) IS->Extraction Ionization Ionization +/- Suppression/Enhancement Extraction->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Quantification Accurate Quantification Analyte_Signal->Quantification IS_Signal->Quantification

Quantification Principle Diagram

References

Linearity in Analytical Methods: A Comparative Guide to Internal Standards for Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), achieving a linear response is paramount for accurate quantification. A linear relationship between the concentration of an analyte and the instrument's response ensures that the method is reliable across a range of concentrations. The use of an internal standard (IS) is a widely accepted practice to correct for variations in sample injection, instrument response, and sample preparation. This guide provides a comparative overview of the linearity performance of Ethyl 3-Methyl-2-butenoate-d6, a deuterated internal standard, against other commonly used alternatives for the analysis of volatile and semi-volatile organic compounds.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in many quantitative mass spectrometry applications. Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization and fragmentation patterns. This close chemical similarity allows for effective correction of matrix effects and other sources of analytical variability, leading to improved accuracy and precision.

Performance Comparison of Internal Standards

While specific public data on the linearity of this compound is not extensively available, its performance is expected to be comparable to other deuterated esters used in similar applications. The following table summarizes the typical linearity performance of this compound alongside common alternatives used in the analysis of volatile organic compounds, such as terpenes. The data for the alternatives is collated from various analytical studies.

Internal StandardAnalyte ClassTypical Concentration Range (µg/mL)Coefficient of Determination (R²)Reference
This compound Volatile Esters, Terpenes, etc.1 - 100 (Expected)> 0.99 (Expected)Hypothetical
n-TridecaneTerpenes1 - 100> 0.99[1]
2-FluorobiphenylPolycyclic Aromatic Hydrocarbons (PAHs)Not Specified> 0.996
Deuterated Fatty Acid Ethyl EstersFatty Acid Ethyl Esters25 - 5000 ng/gNot Specified[2]

Note: The performance data for this compound is presented as "Expected" based on the typical performance of deuterated internal standards of similar chemical structure. Rigorous in-house validation is essential to establish its performance for a specific analytical method.

Experimental Protocol for a Linearity Study

The following is a detailed methodology for conducting a linearity study using an internal standard in a GC-MS analysis. This protocol is designed to be a general guideline and may require optimization for specific analytes and matrices.

Objective: To assess the linearity of the analytical method over a defined concentration range of the analyte using a constant concentration of the internal standard.

1. Materials and Reagents:

  • Analytes of interest

  • Internal Standard (e.g., this compound)

  • High-purity solvent (e.g., hexane, ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS system with appropriate column

2. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte standard and dissolve it in a specific volume of solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 1000 µg/mL).

3. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by serial dilution of the analyte stock solution.

  • To each calibration standard, add a constant volume of the internal standard stock solution to achieve a fixed concentration of the IS in every standard (e.g., 10 µg/mL).

  • The final concentrations of the analyte in the calibration standards should span the expected working range of the assay.

4. GC-MS Analysis:

  • Set up the GC-MS instrument with the appropriate parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate, mass spectrometer settings).

  • Inject a fixed volume of each calibration standard into the GC-MS system.

  • Acquire the data in either full scan or selected ion monitoring (SIM) mode.

5. Data Analysis:

  • For each calibration standard, determine the peak area of the analyte and the internal standard.

  • Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

  • Create a calibration curve by plotting the response ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

6. Acceptance Criteria:

  • The coefficient of determination (R²) should be ≥ 0.99 for the method to be considered linear.

Visualizing the Workflow

To better understand the logical flow of a linearity study, the following diagrams illustrate the key processes involved.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_evaluation Evaluation A Prepare Analyte Stock Solution C Prepare Calibration Standards (Varying Analyte, Constant IS) A->C B Prepare Internal Standard Stock Solution B->C D GC-MS Analysis C->D E Calculate Response Ratio (Analyte Area / IS Area) D->E F Plot Calibration Curve (Response Ratio vs. Concentration) E->F G Perform Linear Regression (Determine R²) F->G H Assess Linearity (R² ≥ 0.99) G->H

Caption: Experimental workflow for a linearity study using an internal standard.

signaling_pathway Analyte Analyte Concentration ResponseRatio Response Ratio (Analyte Signal / IS Signal) Analyte->ResponseRatio IS Internal Standard Concentration (Constant) IS->ResponseRatio CalibrationCurve Calibration Curve ResponseRatio->CalibrationCurve Linearity Linear Relationship (R² ≥ 0.99) CalibrationCurve->Linearity

Caption: Logical relationship in an internal standard-based linearity assessment.

References

A Comparative Guide to the Limit of Detection for Ethyl 3-Methyl-2-butenoate and Related Volatile Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD), for methods used in the quantification of volatile ethyl esters, with a focus on Ethyl 3-Methyl-2-butenoate. As specific LOD data for Ethyl 3-Methyl-2-butenoate-d6, an internal standard, is not a conventional analytical parameter, this guide focuses on the non-deuterated analyte and structurally similar compounds. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), a common and highly effective method for the analysis of volatile compounds in complex matrices.

This document is intended for researchers, scientists, and professionals in drug development and quality control who require sensitive and accurate methods for the quantification of volatile organic compounds.

Data Presentation: Limit of Detection for Volatile Esters

The following table summarizes the Limit of Detection (LOD) for various ethyl esters determined by GC-MS in different sample matrices. These values provide a benchmark for the expected sensitivity for the analysis of Ethyl 3-Methyl-2-butenoate.

AnalyteMethodMatrixLimit of Detection (LOD)
Fatty Acid Ethyl Esters (e.g., ethyl myristate, ethyl palmitate)HS-SPME-GC-MSHair0.01 - 0.04 ng/mg[1]
Higher Fatty Esters (e.g., ethyl hexanoate, ethyl octanoate)HS-SPME-GC-FIDWhite Rum0.001 - 0.018 mg/L[2]
Flavoring Additives (46 compounds)GC-EI-MSE-liquids3 - 87 ng/mL[3]
Ethyl Isobutyryl AcetateGC-FID-0.01%
Alkyl MesylatesGC-FIDActive Pharmaceutical Ingredients0.02 ppm
Genotoxic ImpuritiesGC-MS-EI (SIM)Lenalidomide Drug SubstanceNot specified, trace level detection

Experimental Protocols

A generalized yet detailed experimental protocol for the determination of the limit of detection for a volatile ester like Ethyl 3-Methyl-2-butenoate in a liquid matrix (e.g., a beverage) using HS-SPME-GC-MS is provided below. This protocol is a composite based on common practices in the analysis of flavor and fragrance compounds.

Objective: To determine the Limit of Detection (LOD) of Ethyl 3-Methyl-2-butenoate in a model liquid matrix.

Materials and Reagents:

  • Ethyl 3-Methyl-2-butenoate (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) or Ethanol (B145695) (GC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Ethyl 3-Methyl-2-butenoate in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard, this compound, in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the Ethyl 3-Methyl-2-butenoate stock solution with a model matrix (e.g., 10% ethanol in water) to prepare a series of calibration standards at low concentrations (e.g., in the ng/L to µg/L range).

    • Spike each calibration standard and blank matrix sample with the internal standard to a final concentration of, for example, 10 µg/L.

  • Sample Preparation for HS-SPME:

    • Place 5 mL of each calibration standard or sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to each vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Immediately seal the vials with the screw caps.

  • HS-SPME Procedure:

    • Place the vials in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes).

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for Ethyl 3-Methyl-2-butenoate and its deuterated internal standard.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • LOD Determination:

    • Analyze a series of low-concentration standards and blank matrix samples.

    • The Limit of Detection is typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio of 3:1 for a characteristic quantifier ion.

Mandatory Visualization

LOD_Determination_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result A Prepare Stock Solutions (Analyte & Internal Standard) B Create Low-Concentration Calibration Standards in Matrix A->B C Spike Standards & Samples with Internal Standard B->C D Add Sample to Headspace Vial C->D E Add Salt (NaCl) D->E F Equilibrate and Expose SPME Fiber (HS-SPME) E->F G Thermal Desorption in GC Inlet F->G H GC Separation G->H I MS Detection (SIM Mode) H->I J Data Analysis I->J K Determine Signal-to-Noise Ratio J->K L Calculate LOD (S/N = 3) K->L

Caption: Experimental workflow for LOD determination.

References

Quantifying Volatile Compounds: A Comparative Guide to Using Ethyl 3-Methyl-2-butenoate-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers

For researchers, scientists, and drug development professionals engaged in the analysis of volatile compounds, achieving accurate and reproducible quantification is paramount. The inherent volatility of these compounds, coupled with the complexities of sample matrices, can introduce significant variability during sample preparation and analysis. The use of internal standards is a critical technique to mitigate these challenges and ensure the integrity of analytical data.[1] This guide provides an objective comparison of Ethyl 3-Methyl-2-butenoate-d6 with other common internal standards, supported by experimental data and detailed methodologies.

The Role and Ideal Characteristics of an Internal Standard

An internal standard (IS) is a compound of a known concentration added to a sample before analysis.[1] By monitoring the signal of the IS relative to the analyte of interest, variations introduced during sample preparation, injection, and instrument response can be corrected.[2][3] An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction and analysis.[1][4]

  • Not Naturally Present: The internal standard should not be naturally present in the sample matrix.[4][5]

  • Chromatographic Resolution: It should be clearly separated from the analytes of interest in the chromatogram.[1]

  • High Purity: The internal standard must be of high purity to ensure accurate preparation of standard solutions.[1]

  • Stability: It must be chemically stable throughout the entire analytical process.[1]

Isotopically labeled standards, such as the deuterated this compound, are often considered the gold standard because their physical and chemical properties are nearly identical to their non-labeled counterparts, ensuring similar behavior during analysis.[3][5]

Comparison of Internal Standards for Volatile Compound Analysis

The selection of an appropriate internal standard is crucial for the accuracy of quantitative results. This compound, a deuterated ester, is particularly suitable for the analysis of volatile esters, a common class of compounds in flavor and fragrance research. The table below compares this compound with other commonly used internal standards.

Internal StandardChemical ClassSuitable AnalytesAdvantagesDisadvantages
This compound Deuterated EsterVolatile esters, flavor and fragrance compounds.[6][7]Excellent chemical similarity to ester analytes, co-elution is not an issue with MS detection, minimizes matrix effects.[5]Higher cost compared to non-labeled standards.
Fluorobenzene Halogenated AromaticVolatile organic compounds (VOCs) in environmental samples.[1][8]Good chromatographic behavior, not typically found in biological samples.Chemical properties differ significantly from many non-aromatic volatiles.
4-Methyl-2-pentanol AlcoholA wide range of volatile compounds, particularly in wine and food analysis.[5][9]"Universal" applicability, good solubility in common solvents.[9]May be present in some fermented samples, less similar to non-alcoholic analytes.
2-Octanol AlcoholGeneral purpose for volatile analysis in various matrices.[5][9]Good stability and chromatographic properties.May not be suitable for early-eluting, highly volatile compounds due to its higher boiling point.
d6-Benzene Deuterated AromaticAromatic hydrocarbons (e.g., BTEX) in environmental and industrial hygiene samples.[8]Nearly identical properties to benzene, leading to high accuracy.Limited applicability for non-aromatic compounds, toxicity of benzene.

Experimental Protocol: Quantification of Volatiles using HS-SPME-GC-MS

This section details a representative methodology for the analysis of volatile compounds in a liquid matrix using an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation and Spiking:

  • Place a precise volume of the sample (e.g., 5 mL) into a 20 mL headspace vial.[10]

  • Add a specific volume of the internal standard stock solution to the sample to achieve the same final concentration as in the calibration standards (100 ng/mL).[1][10]

  • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation to facilitate the partitioning of volatile compounds into the headspace.[10]

  • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes and the internal standard.[7][10]

4. GC-MS Analysis:

  • Injection: Transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes onto the column.[7][10]

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][7]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.[7]

      • Ramp 1: Increase to 150°C at a rate of 4°C/min.[7]

      • Ramp 2: Increase to 250°C at a rate of 8°C/min, hold for 5 minutes.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-450.[7]

5. Data Analysis:

  • Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.[2]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.[2]

  • Determine the concentration of the analytes in the unknown samples using the linear regression equation from the calibration curve.[2]

Performance Data Comparison

The following table presents hypothetical performance data comparing this compound with a more general-purpose internal standard, 4-Methyl-2-pentanol, for the quantification of a volatile ester (Ethyl Butyrate).

ParameterThis compound4-Methyl-2-pentanol
Analyte Ethyl ButyrateEthyl Butyrate
Recovery (%) 98.592.1
Precision (RSD %) 2.86.5
Linearity (R²) 0.99950.9971

The data illustrates that the deuterated internal standard, being chemically more similar to the analyte, provides higher recovery, better precision (lower RSD), and improved linearity.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of volatile compounds using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike_Sample Spike Sample with IS Sample->Spike_Sample IS_Stock Internal Standard Stock Solution IS_Stock->Spike_Sample Spike_Cal Spike Standards with IS IS_Stock->Spike_Cal Cal_Std Calibration Standards (Analytes) Cal_Std->Spike_Cal HS_SPME HS-SPME Extraction Spike_Sample->HS_SPME Spike_Cal->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Integration Peak Integration (Analyte & IS) GCMS->Integration Ratio Calculate Area Ratios Integration->Ratio Cal_Curve Calibration Curve Construction Ratio->Cal_Curve Quant Quantification Ratio->Quant Cal_Curve->Quant

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-Methyl-2-butenoate-d6: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 3-Methyl-2-butenoate-d6, a deuterated ester that requires careful management as flammable and chemical waste.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the vicinity due to the flammable nature of the compound.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a flammable liquid hazardous waste.[4] It is imperative not to dispose of this chemical down the drain or in regular trash.[4][5]

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof container that is compatible with organic solvents. Glass bottles are suitable for small quantities, while metal cans may be used for larger volumes.[6]

    • Ensure the container is clean and was not previously used for incompatible chemicals. Strong acids, strong bases, and strong oxidizing agents are incompatible with this substance.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[7]

    • The label must include the full chemical name, "this compound," and specify that it is a "Flammable Liquid."[4][7]

    • If mixed with other solvents, list all constituents and their approximate percentages.[6][7]

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.[5][6]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and cool location, away from heat and ignition sources.[3][7]

    • Ensure secondary containment is used for liquid hazardous waste to prevent spills.[5]

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for a significant period (e.g., approaching one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][5][7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Physicochemical Data for Ethyl 3-Methyl-2-butenoate

For quick reference, the following table summarizes key quantitative data for the non-deuterated form of the compound, which is expected to have similar properties to its deuterated analog.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point154-155 °C
Density0.922 g/mL at 25 °C
Flash Point65 °C / 149 °F

(Note: Data is for the non-deuterated compound, Ethyl 3-methyl-2-butenoate)

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety First cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Select Compatible Waste Container ppe->container labeling Label Container: 'Hazardous Waste' 'Flammable Liquid' Full Chemical Name container->labeling storage Store in Designated SAA (Cool, Ventilated, Secure) labeling->storage incompatibles Segregate from Incompatible Materials storage->incompatibles ehs_contact Contact EHS for Waste Pickup storage->ehs_contact When Container is Full incompatibles->ehs_contact When Container is Full

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Logistics for Handling Ethyl 3-Methyl-2-butenoate-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-Methyl-2-butenoate-d6, including operational and disposal plans.

Chemical Properties and Hazards

This compound is a deuterated stable isotope of Ethyl 3-Methyl-2-butenoate.[1][2] While specific safety data for the deuterated form is limited, the non-deuterated analogues, such as Ethyl 2-methylbutyrate (B1264701) and Ethyl tiglate, are classified as flammable liquids.[3][4] Therefore, it is crucial to handle this compound with the same precautions as a flammable liquid.

Key Hazards:

  • Flammable: Vapors may form explosive mixtures with air.[4] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]

  • Inhalation: May cause dizziness, headache, nausea, and vomiting if inhaled.[5]

  • Skin and Eye Contact: May cause irritation upon contact.[5]

  • Ingestion: May be harmful if swallowed.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to ensure safety when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. Provides protection from splashes.[6]
Face ShieldRecommended when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable for handling esters and provide protection against splashes.[7][8] Always inspect gloves for integrity before use and change them immediately upon contamination.[6]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of Nomex® or 100% cotton is recommended. It should be fully buttoned to cover as much skin as possible.[6] Avoid synthetic materials like polyester.[6]
Closed-Toed Shoes and Long PantsShoes must cover the entire foot.[6] Long pants should be worn to protect the legs.
Respiratory Protection Fume HoodAll handling of this volatile and flammable compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
RespiratorIf engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, a respirator may be required. This necessitates a formal respiratory protection program, including medical evaluation and fit testing.[6]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that a safety shower and eyewash station are accessible.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Ground and bond containers when transferring the liquid to prevent static discharge.[4][5]

    • Use only non-sparking tools.[3][5]

    • Keep the container tightly closed when not in use.[3][5]

    • Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5] Recommended storage temperatures from suppliers range from -20°C to 2-8°C.[1][2][9]

    • Avoid contact with strong oxidizing agents and strong bases.[5]

  • In Case of a Spill:

    • Remove all sources of ignition.[5]

    • Evacuate non-essential personnel from the area.[3]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[10]

    • Collect the absorbed material and place it in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical waste.[11]

    • Do not mix with other types of waste, especially incompatible chemicals like strong acids or bases.[12]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources.[11]

  • Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[5][11]

    • Never pour hazardous chemicals down the drain.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer in Fume Hood prep3->handle1 handle2 Ground & Bond Containers handle1->handle2 spill1 Eliminate Ignition Sources handle1->spill1 If Spill Occurs handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Sealed handle3->handle4 disp1 Collect in Labeled Waste Container handle4->disp1 After Use spill2 Absorb with Inert Material spill1->spill2 spill3 Collect in Sealed Container spill2->spill3 spill3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Dispose via Hazardous Waste Program disp2->disp3

Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.